1-Isopropyl-1H-indole-2,3-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
1-propan-2-ylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFUHJXULERAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366050 | |
| Record name | 1-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10487-31-7 | |
| Record name | 1-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Isopropyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Isopropyl-1H-indole-2,3-dione, also known as N-isopropylisatin. This document collates available data on its synthesis, reactivity, and predicted physicochemical properties, offering a valuable resource for those engaged in medicinal chemistry, organic synthesis, and drug discovery.
Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |
| Molecular Weight | 189.21 g/mol | Calculated |
| Melting Point | Not available (predicted to be a low-melting solid) | Inferred from related compounds |
| Boiling Point | Not available | Inferred from related compounds |
| pKa | Not available (expected to be weakly acidic) | Inferred from isatin |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform) | General solubility of N-substituted isatins |
| Appearance | Expected to be a colored (likely orange or red) crystalline solid | Based on the isatin chromophore |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR, characteristic infrared absorption bands, and expected mass spectrometry fragmentation patterns based on the analysis of the parent isatin and related N-alkylated derivatives.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Aromatic protons (H-4, H-7) |
| ~7.1-7.3 | m | 2H | Aromatic protons (H-5, H-6) |
| ~4.5-4.7 | septet | 1H | Isopropyl CH |
| ~1.4-1.6 | d | 6H | Isopropyl CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~183-185 | C=O (C3) |
| ~158-160 | C=O (C2) |
| ~150-152 | Quaternary aromatic carbon (C7a) |
| ~138-140 | Aromatic CH (C5 or C6) |
| ~125-127 | Aromatic CH (C5 or C6) |
| ~123-125 | Aromatic CH (C4 or C7) |
| ~117-119 | Quaternary aromatic carbon (C3a) |
| ~112-114 | Aromatic CH (C4 or C7) |
| ~45-47 | Isopropyl CH |
| ~19-21 | Isopropyl CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2930 | Medium | C-H stretch (isopropyl) |
| ~1740-1720 | Strong | C=O stretch (C3-ketone) |
| ~1710-1690 | Strong | C=O stretch (C2-amide) |
| ~1610-1590 | Medium | C=C stretch (aromatic) |
| ~1470-1450 | Medium | C-H bend (isopropyl) |
Mass Spectrometry (MS) (Predicted Fragmentation)
| m/z | Fragment |
| 189 | [M]⁺ (Molecular ion) |
| 161 | [M - CO]⁺ |
| 146 | [M - C₃H₇]⁺ |
| 118 | [M - CO - C₃H₇]⁺ |
Synthesis of this compound
The synthesis of N-substituted isatins can be achieved through various established methods. The direct N-isopropylation of isatin is a common and straightforward approach.
Experimental Protocol: N-Isopropylation of Isatin
Materials:
-
Isatin
-
2-Bromopropane (or 2-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by the isatin core, which features two reactive carbonyl groups and an electron-deficient aromatic ring.
Reactions at the C3-Carbonyl Group
The ketone at the C3 position is highly electrophilic and susceptible to nucleophilic attack.
Pfitzinger Reaction: A characteristic reaction of isatins is the Pfitzinger reaction, which is used to synthesize substituted quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
Experimental Protocol: Pfitzinger Reaction with Acetone
Materials:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a solution of potassium hydroxide (3.0 eq) in aqueous ethanol.
-
Add acetone (1.5 eq) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and filter to remove any unreacted starting material.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 1-isopropyl-2-methylquinoline-4-carboxylic acid.
An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Isopropyl-1H-indole-2,3-dione, also known as N-isopropylisatin. This document details two main strategies for its synthesis: the direct N-alkylation of isatin and the cyclization of an N-isopropylaniline precursor. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by providing detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.
Introduction
This compound is a derivative of isatin, a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The introduction of an isopropyl group at the N-1 position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide explores the two most viable synthetic routes to this target molecule.
Pathway 1: N-Alkylation of Isatin
The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of the readily available starting material, isatin. This approach involves the deprotonation of the acidic N-H proton of isatin, followed by nucleophilic substitution with an isopropyl halide.
General Reaction Scheme:
Isatin reacts with an isopropyl halide in the presence of a base to yield this compound.
Experimental Protocols
Protocol 1: Conventional Heating
A robust and widely used procedure for the N-alkylation of isatin involves the use of potassium carbonate as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagents and Materials:
-
Isatin
-
Isopropyl bromide (2-bromopropane) or Isopropyl iodide (2-iodopropane)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the isopropyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in a much shorter reaction time.[1]
-
Reagents and Materials:
-
Isatin
-
Isopropyl bromide or Isopropyl iodide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)
-
-
Procedure:
-
In a microwave-safe vessel, prepare an intimate mixture of isatin (1.0 mmol), the chosen base (1.3 mmol), and the isopropyl halide (1.1 mmol).
-
Add a few drops of DMF or NMP to create a slurry.
-
Expose the mixture to microwave irradiation. The optimal power and time should be determined empirically, but a starting point of 300 W for 3-5 minutes is suggested.[2]
-
After irradiation, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Isolate the solid by filtration, wash with water, and dry.
-
Quantitative Data
The following table summarizes typical quantitative data for the N-alkylation of isatin with various alkyl halides, providing a comparative reference for the synthesis of this compound. While specific data for isopropyl halides is not explicitly detailed in the cited literature, the provided information for similar alkyl halides offers a strong predictive basis for reaction outcomes.
| Alkylating Agent | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 - 2 h | ~80 | [2] |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [2] |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [3] |
| n-Butyl Bromide | K₂CO₃ | DMF | Microwave | 5 min | 69 | [3] |
| Various Alkyl Bromides | K₂CO₃ / TBAB | DMF | Conventional (RT) | 48 h | ~80 | [2] |
Note: TBAB (Tetra-n-butylammonium bromide) is used as a phase-transfer catalyst.
Pathway 2: Direct Synthesis from N-Isopropylaniline
An alternative approach to this compound involves the construction of the indole-2,3-dione ring system from an appropriately substituted aniline precursor, in this case, N-isopropylaniline. The Stolle synthesis is a classical method for preparing N-substituted isatins.
General Reaction Scheme:
The Stolle synthesis involves the reaction of an N-substituted aniline with oxalyl chloride to form an intermediate chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid.[4][5][6][7]
Experimental Protocol: Stolle Synthesis
-
Reagents and Materials:
-
N-Isopropylaniline
-
Oxalyl chloride
-
A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Titanium tetrachloride (TiCl₄))
-
Anhydrous inert solvent (e.g., Dichloromethane, Toluene)
-
-
Procedure:
-
Acylation: Dissolve N-isopropylaniline (1.0 mmol) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (1.1 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).
-
Cyclization: Cool the reaction mixture again in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol) portion-wise.
-
Heat the reaction mixture under reflux for several hours until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Note: The Sandmeyer isatin synthesis, which typically starts with a primary aniline, is generally not suitable for the direct synthesis of N-substituted isatins like this compound.[8][9][10]
Visualization of Synthesis Pathways
To illustrate the logical flow of the described synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Overview of the two primary synthetic pathways to this compound.
Caption: Experimental workflow for the N-alkylation of isatin.
Conclusion
This technical guide has detailed the primary synthetic routes for obtaining this compound. The N-alkylation of isatin stands out as a highly efficient and versatile method, amenable to both conventional heating and microwave-assisted conditions, which can offer significant advantages in terms of reaction time and yield. The Stolle synthesis presents a viable alternative, constructing the heterocyclic core from an N-isopropylaniline precursor. The choice of synthetic pathway will ultimately depend on the availability of starting materials, desired scale of production, and the specific equipment and resources available to the researcher. The provided protocols and comparative data aim to facilitate this decision-making process for scientists and professionals in the field.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.irapa.org [journals.irapa.org]
- 5. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 6. Stollé_synthesis [chemeurope.com]
- 7. synarchive.com [synarchive.com]
- 8. biomedres.us [biomedres.us]
- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
Technical Guide: Spectroscopic and Synthetic Profile of 1-Isopropyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Isopropyl-1H-indole-2,3-dione (also known as N-isopropylisatin). Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide also includes predicted spectral data based on established principles and data from analogous compounds.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Aromatic (H-4, H-7) |
| ~7.1-7.3 | m | 2H | Aromatic (H-5, H-6) |
| ~4.6-4.8 | septet | 1H | CH (isopropyl) |
| ~1.4-1.6 | d | 6H | CH₃ (isopropyl) |
Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~183 | C=O (C-3) |
| ~158 | C=O (C-2) |
| ~150 | Quaternary C (C-7a) |
| ~138 | Aromatic CH (C-5 or C-6) |
| ~125 | Aromatic CH (C-5 or C-6) |
| ~124 | Aromatic CH (C-4 or C-7) |
| ~117 | Quaternary C (C-3a) |
| ~111 | Aromatic CH (C-4 or C-7) |
| ~45 | CH (isopropyl) |
| ~20 | CH₃ (isopropyl) |
Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730-1750 | Strong | C=O stretch (ketone) |
| ~1700-1720 | Strong | C=O stretch (amide) |
| ~1600-1620 | Medium | C=C aromatic stretch |
| ~1460-1480 | Medium | C-H bend (isopropyl) |
Sample preparation: KBr pellet or thin film.
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 189 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₃]⁺ |
| 146 | [M - C₃H₇]⁺ |
| 132 | [M - C₃H₇ - CO]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of isatin. The following protocol is adapted from established methods for the N-alkylation of isatins, including microwave-assisted techniques which have been shown to be efficient.
Synthesis of this compound
Materials:
-
Isatin (1H-indole-2,3-dione)
-
2-Bromopropane (Isopropyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Microwave reactor (optional)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine isatin (1.0 eq), and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: To the stirring suspension, add 2-bromopropane (1.1-1.5 eq) dropwise at room temperature.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Microwave Irradiation: Alternatively, the reaction can be carried out in a microwave reactor. Heat the mixture to 80-100 °C for 10-30 minutes.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Biological Activities of N-substituted Isatin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Substitution at the N-1 position of the isatin ring has proven to be a particularly effective strategy for modulating and enhancing its pharmacological profile. This technical guide provides a comprehensive overview of the diverse biological activities of N-substituted isatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document delves into the experimental methodologies employed to evaluate these activities, presents quantitative data in a comparative format, and elucidates the underlying mechanisms of action through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the isatin scaffold.
Introduction
Isatin is an endogenous compound found in various plants and animals, and its derivatives have been the subject of extensive research for their therapeutic potential.[1] The isatin core possesses a unique structural feature with a lactam ring fused to a benzene ring, and two carbonyl groups at positions 2 and 3, which are amenable to various chemical modifications. N-substitution on the indole nitrogen is a key synthetic strategy that allows for the fine-tuning of lipophilicity, steric bulk, and electronic properties, thereby influencing the biological activity of the resulting derivatives.[2] This guide explores the significant advancements in the study of N-substituted isatin derivatives and their promise in addressing a range of diseases.
Anticancer Activities
N-substituted isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The anticancer efficacy of various N-substituted isatin derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative N-substituted isatin derivatives against various cancer cell lines.
| Compound/Derivative | N-Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-benzoimidazole hybrid | N-benzyl | HT-29 (Colon) | 1.17 | [3] |
| ZR-75 (Breast) | 1.17 | [3] | ||
| A-549 (Lung) | 1.17 | [3] | ||
| Bis-isatin analogue | Diethylene glycol linker | Hela (Cervical) | >2.5-fold more active than etoposide | [3] |
| HCT-116 (Colon) | >2.5-fold more active than etoposide | [3] | ||
| A549 (Lung) | >2.5-fold more active than etoposide | [3] | ||
| MCF-7/DOX (Resistant Breast) | >2.5-fold more active than etoposide | [3] | ||
| Benzofuran-isatin conjugate | Varies | MCF-7 (Breast) | 47.6 - 96.7 | [3] |
| MCF-7/DOX (Resistant Breast) | 47.6 - 96.7 | [3] | ||
| DU-145 (Prostate) | 47.6 - 96.7 | [3] | ||
| MDR DU-145 (Resistant Prostate) | 47.6 - 96.7 | [3] | ||
| Isatin-linked chalcone | Varies | HepG-2 (Liver) | 2.88 - 62.88 | [3] |
| MCF-7 (Breast) | 2.88 - 62.88 | [3] | ||
| HCT-116 (Colon) | 2.88 - 62.88 | [3] | ||
| Benzofuran–isatin hybrid | Pentylene and hexylene linkers | A549 (Lung) | 77.2–88.9 / 65.4–89.7 | [4] |
| HepG2 (Liver) | 77.2–88.9 / 65.4–89.7 | [4] | ||
| MCF-7 (Breast) | 77.2–88.9 / 65.4–89.7 | [4] | ||
| PC-3 (Prostate) | 77.2–88.9 / 65.4–89.7 | [4] | ||
| HeLa (Cervical) | 77.2–88.9 / 65.4–89.7 | [4] | ||
| Isatin-podophyllotoxin hybrid (7f) | Varies | KB (Epidermoid carcinoma) | 1.99 ± 0.22 | [5] |
| A549 (Lung) | 0.90 ± 0.09 | [5] | ||
| Isatin-1,2,3-triazole (3a) | Phenyl-triazole | HeLa (Cervical) | 6.52±0.04 | [6] |
| Isatin-1,2,3-triazole (3b) | Phenyl-triazole | HeLa (Cervical) | 2.78±0.04 | [6] |
| Isatin-1,2,3-triazole (3d) | Benzyl-triazole | HepG2 (Liver) | 7.09±0.037 | [6] |
| Isatin-1,2,3-triazole (3h) | Benzyl-triazole | HepG2 (Liver) | 2.25±0.04 | [6] |
| Isatin-thiazole-imidazole hybrid (3i) | Varies | MCF-7 (Breast) | 26.98 µg/mL | [7] |
| SKVO3 (Ovarian) | 36.12 µg/mL | [7] | ||
| Isatin-thiazole-imidazole hybrid (3j) | Varies | MCF-7 (Breast) | 24.11 µg/mL | [7] |
| SKVO3 (Ovarian) | 38.43 µg/mL | [7] | ||
| Imidazolidine-based isatin (IST-02) | Varies | HuH-7 (Hepatocellular carcinoma) | 3.07 ± 9.47 | [8] |
| Thiazolidine-based isatin (IST-04) | Varies | HuH-7 (Hepatocellular carcinoma) | 14.60 ± 2.49 | [8] |
| Isatin-purine hybrid (15) | Varies | HeLa (Cervical) | 1.09 ± 0.1 | [9] |
| MCF-7 (Breast) | 1.13 ± 0.1 | [9] | ||
| A549 (Lung) | 2.07 ± 0.2 | [9] | ||
| HCT-116 (Colon) | 1.58 ± 0.1 | [9] |
Mechanisms of Anticancer Action
Many N-substituted isatin derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling and proliferation.[10] For instance, derivatives of isatin have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[4][9] Inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis. Sunitinib, an FDA-approved anticancer drug, is a notable example of an isatin-based tyrosine kinase inhibitor.[10]
N-substituted isatin derivatives can induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[11] Studies have shown that these compounds can specifically activate initiator caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[9]
Antimicrobial Activities
The emergence of multidrug-resistant pathogens poses a significant threat to global health. N-substituted isatin derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The antimicrobial potency of N-substituted isatin derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | N-Substitution | Microorganism | MIC (µg/mL) | Reference |
| Isatin-decorated thiazole (7f) | 4-methoxy | Staphylococcus aureus (MRSA) | 1 | |
| Isatin-decorated thiazole (11a) | Unsubstituted | Staphylococcus aureus (MRSA) | 8 | |
| Isatin-decorated thiazole (11d) | 4-nitro | Staphylococcus aureus (MRSA) | 8 | |
| Isatin-decorated thiazole (7b) | 4-chloro | Escherichia coli | 4 | |
| Isatin-decorated thiazole (7d) | 4-fluoro | Escherichia coli | 4 | |
| Isatin-decorated thiazole (14b) | 4-chloro | Escherichia coli | 4 | |
| Isatin-decorated thiazole (7h) | 3-methyl-4-fluorophenyl | Candida albicans | 128 | |
| Isatin-decorated thiazole (11f) | 3-methyl-4-fluorophenyl | Candida albicans | 128 | |
| 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (3b) | Varies | Various bacteria | 3.12 | [8] |
| 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (3e) | Varies | Candida tropicalis, Trichophyton rubrum | 6.25 | [8] |
| Imidazolone derivative (VIIIb) | 5-Cl | Staphylococcus aureus | - (Highest activity) | [12] |
| Imidazolone derivative (VIIIc) | 5-Br | Staphylococcus aureus | - (Highest activity) | [12] |
| Imidazolone derivative (VIIId) | 5-F | Staphylococcus aureus | - (Highest activity) | [12] |
| Moxifloxacin-amide-1,2,3-triazole-isatin hybrid | Varies | Gram-positive and Gram-negative bacteria | 0.03 to 128 | [13] |
Antiviral Activities
Isatin derivatives have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs being based on the isatin scaffold. N-substitution has been a key strategy in developing isatin-based compounds with activity against a variety of viruses, including human immunodeficiency virus (HIV), severe acute respiratory syndrome coronavirus (SARS-CoV), and hepatitis C virus (HCV).
Quantitative Antiviral Data
The antiviral activity is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), representing the concentration of the compound that inhibits viral replication by 50%.
| Compound/Derivative | N-Substitution | Virus | EC50/IC50 (µM or µg/mL) | Reference |
| Isatin-oxadiazole hybrid (III) | Varies | SARS-CoV-2 | 13.84 µM | [14] |
| Isatin-oxadiazole hybrid (IV) | Varies | SARS-CoV-2 | 4.63 µM | [14] |
| N-substituted isatin (Ia) | Varies | SARS-CoV-2 Mpro | 45 nM | [14] |
| N-substituted isatin (Ib) | Varies | SARS-CoV-2 Mpro | 47 nM | [14] |
| N-substituted isatin (Ic) | Varies | SARS-CoV-2 Mpro | 53 nM | [14] |
| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H) | Varies | HCV | 17 µg/mL (EC50) | |
| Bromo derivative (SPIII-Br) | Varies | HCV | 19 µg/mL (EC50) | |
| 5-fluoro derivative | Varies | HCV | 6 µg/mL | |
| Norfloxacin-isatin Mannich base (1a) | Varies | HIV-1 | 11.3 µg/mL (EC50) | [6] |
| Norfloxacin-isatin Mannich base (1b) | Varies | HIV-1 | 13.9 µg/mL (EC50) | [6] |
| Aminopyrimidinimino isatin (9l) | Varies | HIV-1 | 12.1 - 62.1 µg/mL (EC50) | [6] |
| Isatin β-thiosemicarbazone (10c, f, i) | Varies | HIV-1 | 2.62–3.40 µM (EC50) | [6] |
| Schiff' base (11a) | Varies | HIV-1 | 8 µg/mL (EC50) | [6] |
| Schiff' base (11e) | Varies | HIV-2 | 41.5 µg/mL (EC50) | [6] |
| N-substituted isatin (4o) | Benzothiophenemethyl | SARS-CoV 3CLpro | 0.95 µM (IC50) | [15] |
Anti-inflammatory Activities
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. N-substituted isatin derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of N-substituted isatin derivatives is often assessed in vivo using models like the carrageenan-induced paw edema test, where the percentage inhibition of edema is measured.
| Compound/Derivative | N-Substitution | Animal Model | Dose | % Inhibition of Edema | Reference |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIIc) | 5-Cl | Rat | 100 mg/kg | 65% | [16] |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIId) | 5-Br | Rat | 100 mg/kg | 63% | [16] |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIIi) | 7-Cl | Rat | 100 mg/kg | 62% | [16] |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIIj) | 7-Br | Rat | 100 mg/kg | 60% | [16] |
| 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]aceto hydrazide (VIIIc) | 5-CH3 | Rat | - | 68.56% | [15] |
| 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]aceto hydrazide (VIIId) | 7-CH3 | Rat | - | 61.41% | [15] |
| Isatin-carbamate derivative (3a) | Varies | Rat | - | Highest activity in series | [17] |
| N1-alkylated isatin (10) | Alkyl | Mouse (LPS-activated microglia) | 25 µM | Reduces NO release 2.6-fold | [18] |
| Chlorinated isatin (20) | Chloro | Mouse (LPS-activated microglia) | 25 µM | Reduces NO release 3-fold (up to 68%) | [18] |
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of N-substituted isatin derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-substituted isatin derivatives can interfere with this pathway at multiple points, including the inhibition of IKK, which prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of N-Substituted Isatin Derivatives
A common method for the synthesis of N-substituted isatins involves the N-alkylation or N-arylation of the isatin core.
-
Synthesis of N-Benzyl Isatin:
-
To a solution of isatin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K2CO3) (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the corresponding benzyl halide (e.g., benzyl bromide or benzyl chloride) (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80°C) for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][20]
-
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-substituted isatin derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7][18]
-
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Protocol:
-
Prepare a series of twofold dilutions of the N-substituted isatin derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][19][21]
-
Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
-
Protocol:
-
Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Prepare serial dilutions of the N-substituted isatin derivative.
-
Pre-incubate the virus with the different concentrations of the compound.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 or IC50 is determined.[15][22][23]
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Protocol:
-
Administer the N-substituted isatin derivative or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats, typically orally or intraperitoneally. A control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
The increase in paw volume (edema) is calculated for each time point.
-
The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.[4][6][24][25]
-
Conclusion
N-substituted isatin derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the ease of modification at the N-1 position provide a powerful platform for the development of novel therapeutic agents. The data and methodologies presented in this guide highlight the significant potential of N-substituted isatins in the fields of oncology, infectious diseases, and inflammatory disorders. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the therapeutic promise of these compounds into clinical applications. This in-depth technical guide serves as a foundational resource to aid researchers and drug development professionals in their efforts to harness the full potential of the isatin scaffold.
References
- 1. Isatin synthesis [organic-chemistry.org]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. scispace.com [scispace.com]
- 10. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. protocols.io [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Navigating the Structural Landscape of N-Isopropylisatin: A Technical Guide
An In-depth Exploration of the Synthesis and Crystallographic Analysis of 1-Isopropyl-1H-indole-2,3-dione for Researchers and Drug Development Professionals.
Introduction
This compound, also known as N-isopropylisatin, belongs to the isatin family of compounds, which are recognized as "privileged" structural motifs in medicinal chemistry.[1] Isatin and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive scaffolds for drug discovery and development.[2][3][4] The substitution at the N1 position of the isatin core can significantly influence the molecule's physicochemical properties and biological activity.[2]
Synthesis of this compound
The primary synthetic route to this compound is through the N-alkylation of isatin. This reaction typically involves the deprotonation of the acidic N-H proton of the isatin core by a suitable base, followed by nucleophilic attack on an isopropyl halide.
A general workflow for the synthesis is depicted below:
Experimental Protocols
Microwave-Assisted N-Alkylation of Isatin [5]
This method offers a rapid and efficient synthesis of N-alkylated isatins.
-
Materials:
-
Isatin (1 mmol)
-
2-Bromopropane (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
N,N-Dimethylformamide (DMF) (a few drops to form a slurry)
-
-
Procedure:
-
In a microwave-safe vessel, combine isatin, 2-bromopropane, and potassium carbonate.
-
Add a few drops of DMF to create a slurry.
-
Expose the mixture to microwave irradiation (e.g., 300 W) for a short duration (typically a few minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Conventional N-Alkylation of Isatin [6][7]
-
Materials:
-
Isatin (3.00 mmol)
-
Calcium Hydride (CaH₂) (10 mmol) or Potassium Carbonate (K₂CO₃) (13 mmol)
-
2-Bromopropane (or other isopropyl halide)
-
N,N-Dimethylformamide (DMF) (5-10 mL)
-
-
Procedure:
-
To a round-bottom flask, add isatin and the base (CaH₂ or K₂CO₃) in DMF.
-
Stir the mixture. With CaH₂, gentle warming (40-50°C) can be applied until hydrogen evolution ceases.[6] With K₂CO₃, stirring at room temperature for about 45 minutes is recommended.[7]
-
Add the isopropyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle warming, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization or column chromatography.
-
Physicochemical and Spectroscopic Data
The expected physicochemical and spectroscopic data for this compound are based on the known data for isatin and its N-alkylated derivatives.
| Property | Isatin (Parent Compound) | N-Methylisatin (for comparison) | This compound (Expected) |
| Molecular Formula | C₈H₅NO₂ | C₉H₇NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 147.13 g/mol | 161.16 g/mol | 189.21 g/mol |
| Appearance | Orange-red solid | Orange solid | Expected to be a colored solid |
| Melting Point | 200-204 °C | 131-134 °C | 76-77 °C[6] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, NH), 6.9-7.7 (m, 4H, Ar-H) | ~3.3 (s, 3H, N-CH₃), 7.0-7.7 (m, 4H, Ar-H) | Expected: ~4.5-5.0 (septet, 1H, N-CH), ~1.5 (d, 6H, CH(CH₃)₂), 7.0-7.8 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~184 (C=O), ~159 (C=O), 112-150 (Ar-C) | ~183 (C=O), ~158 (C=O), ~25 (N-CH₃), 110-150 (Ar-C) | Expected: ~183 (C=O), ~157 (C=O), ~45 (N-CH), ~20 (CH(CH₃)₂), 110-150 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1740 (C=O), ~1690 (C=O) | ~1735 (C=O), ~1610 (C=O) | Expected: No N-H stretch, ~1730-1740 (C=O), ~1600-1620 (C=O) |
Crystal Structure Analysis of N-Alkylated Isatin Derivatives
In the absence of experimental data for this compound, the crystallographic features of related N-substituted isatin derivatives can provide valuable insights. Isatin derivatives often crystallize in common space groups, and the molecular packing is influenced by intermolecular interactions.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Isatin-s-triazine hydrazone derivative 6c | Triclinic | P-1 | 10.3368(6) | 11.9804(8) | 12.7250(5) | 100.904 | 107.959(4) | 109.638(6) | [8] |
Note: The provided data is for a more complex derivative, but it illustrates the type of crystallographic information that would be obtained for N-isopropylisatin. The planarity of the isatin core is a key feature, and the orientation of the N-isopropyl group will be a defining characteristic of its crystal structure.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would follow a standard crystallographic workflow.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the purified compound, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Biological Significance and Drug Development
Isatin derivatives are of significant interest to drug development professionals due to their diverse pharmacological activities. N-alkylation can modulate these activities. For instance, N-substituted isatins have been reported to possess cytotoxic, antiviral, and caspase inhibitory properties.[5] The nature and size of the alkyl group at the N1 position can influence the compound's interaction with biological targets. The determination of the precise three-dimensional structure of N-isopropylisatin through X-ray crystallography would provide crucial information for structure-activity relationship (SAR) studies and in silico drug design, aiding in the development of more potent and selective therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound and a predictive framework for its structural analysis. While the definitive crystal structure awaits experimental determination, the methodologies and comparative data presented herein offer a solid foundation for researchers and drug development professionals. The synthesis is achievable through well-established N-alkylation protocols, and the expected structural features can be inferred from related compounds. The elucidation of the precise solid-state structure of N-isopropylisatin will be a valuable contribution to the field, enabling a deeper understanding of its properties and facilitating its potential application in medicinal chemistry.
References
- 1. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Solubility Profile of 1-Isopropyl-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Isopropyl-1H-indole-2,3-dione. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data for the parent compound, 1H-indole-2,3-dione (isatin), as a predictive reference. It is crucial to note that the N-isopropyl group will influence the solubility profile, and the data presented for isatin should be considered a baseline for experimental design. This guide also details established experimental protocols for determining solubility and explores potential biological signaling pathways where the solubility of N-substituted isatins is of pharmacological relevance.
Solubility Data
Table 1: Solubility of Isatin (1H-indole-2,3-dione) in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Acetic Acid | Not Specified | Soluble |
| Ethyl Acetate | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble |
| Benzene | Not Specified | Insoluble |
| Toluene | Not Specified | Insoluble |
| Water | Not Specified | Insoluble |
Source: Qualitative data compiled from various chemical supplier safety data sheets and related literature. It is strongly recommended to experimentally determine the precise solubility of this compound for any research application.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental for various applications in drug development, including formulation, pharmacology, and toxicology studies. The following are detailed methodologies for two common and reliable experimental techniques for quantifying the solubility of an organic compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
After the equilibration period, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
The collected supernatant is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the compound).
-
The container with the dried solute is then re-weighed.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.
-
The solubility is then calculated and expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Caption: Workflow for the gravimetric determination of solubility.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive and often faster alternative to the gravimetric method.
Methodology:
-
Preparation of a Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
A calibration curve is constructed by plotting absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
A saturated solution is prepared as described in the gravimetric method (Section 2.1, Step 1).
-
-
Sample Analysis:
-
A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at the λmax.
-
-
Calculation of Solubility:
-
The concentration of the diluted sample is determined from the calibration curve using its measured absorbance.
-
The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.
-
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented, the broader class of isatin derivatives has been the subject of significant research in drug discovery. These studies provide insights into the potential biological targets and pathways that may be modulated by N-substituted isatins.
Caspase Inhibition and Apoptosis:
A prominent area of investigation for isatin derivatives is their role as inhibitors of caspases, a family of cysteine proteases that are key executioners of apoptosis (programmed cell death).[1][2][3] Inhibition of specific caspases can be a therapeutic strategy in diseases characterized by excessive apoptosis. N-substituted isatins have been shown to interact with the active site of caspases, such as caspase-3 and caspase-7, thereby blocking their proteolytic activity and inhibiting the apoptotic cascade.[1][3] The N-isopropyl group of this compound could influence the binding affinity and selectivity for different caspase enzymes.
Caption: Inhibition of executioner caspases by isatin derivatives.
Antiviral Activity:
Various N-substituted isatin derivatives have demonstrated promising antiviral activities against a range of viruses, including HIV and SARS-CoV.[4][5] The mechanisms of action can be diverse, potentially involving the inhibition of viral enzymes essential for replication or interference with viral entry into host cells. The specific substitutions on the isatin scaffold, including at the N1 position, play a critical role in determining the antiviral spectrum and potency.[5]
It is imperative for researchers to experimentally validate these potential biological activities for this compound, as small structural modifications can lead to significant changes in pharmacological properties. The solubility of the compound in relevant biological media will be a critical factor in the design and interpretation of such studies.
References
- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Enigma: A Technical Guide to the Discovery and Natural Sources of Isatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry, boasts a rich history of discovery and a surprisingly diverse natural distribution. First identified as a synthetic product from the oxidation of indigo, it has since been isolated from a remarkable array of natural sources, spanning the plant, animal, and microbial kingdoms. This technical guide provides an in-depth exploration of the discovery of isatin and its derivatives, alongside a comprehensive survey of its natural origins. Detailed experimental protocols for its isolation and characterization are presented, and key biological signaling pathways influenced by isatin are visually elucidated. Quantitative data on isatin and its precursors from various natural sources are compiled for comparative analysis, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery of Isatin: From Indigo to Endogenous Modulator
The story of isatin begins not in nature, but in the laboratory. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained this vibrant orange-red crystalline compound as a product of the oxidation of indigo dye using nitric and chromic acids.[1] For many years, isatin was primarily considered a synthetic curiosity. However, its subsequent discovery in various biological systems has unveiled its role as an endogenous modulator with a wide range of biological activities.[2]
Natural Sources of Isatin and Its Derivatives
Isatin and its substituted derivatives have been identified in a diverse range of natural sources, highlighting its widespread occurrence and potential ecological and physiological significance.
Plants
Isatin is found in several plant species, often as part of a larger family of indole alkaloids. Notable examples include:
-
Isatis genus: Plants of the Isatis genus, such as woad (Isatis tinctoria), are well-known sources of isatin and its precursors.[1] These plants have a long history of use in traditional medicine and as a source of indigo dye.[3]
-
Couroupita guianensis (Cannonball Tree): The flowers of the Cannonball Tree are a confirmed source of isatin.[4][5]
-
Melochia tomentosa: This Caribbean plant contains methoxy phenylpentyl isatins, a class of alkaloids known as the melosatins.[4][6]
-
Calanthe discolor: This orchid species has also been identified as a natural source of isatin.[4]
Animals
Isatin has been detected in various animal tissues and secretions:
-
Mammals: Isatin is an endogenous compound in humans and other mammals, where it is considered a metabolic derivative of adrenaline.[1] It is found in tissues and body fluids and is believed to play a role in neurological processes.[7]
-
Amphibians: The parotid gland secretions of Bufo frogs are known to contain isatin.[8]
-
Marine Mollusks: Various marine mollusks have been found to contain isatin and its derivatives, such as brominated isatins.[9] These compounds are often associated with the production of Tyrian purple dye.[4]
Microorganisms
The microbial world is another rich source of isatin and its derivatives:
-
Fungi: The fungus Chaetomium globosum produces 5-(3′-methylbut-2′-yl)isatin.[4][6]
-
Bacteria (Actinomycetes): The bacterium Streptomyces albus is known to produce 6-(3′-methylbuten-2′-yl)isatin.[4][6]
Quantitative Analysis of Isatin and its Precursors in Natural Sources
The concentration of isatin and its precursors can vary significantly depending on the source, environmental conditions, and extraction methods. The following table summarizes available quantitative data.
| Natural Source | Compound | Concentration/Yield | Reference(s) |
| Couroupita guianensis (Flowers) | Isatin | 3 mg from 250 g dry powder | [5] |
| Isatis tinctoria (Leaves) | Isatan A (precursor) | Up to 7.6% of dry weight | |
| Isatis indigotica (Leaves) | Isatan A (precursor) | Up to 21.8% of dry weight | |
| Pig Plasma | Isatin | 458 nM ± 91 nM | [8] |
| Dicathais orbita (Marine Mollusc) | 6-Bromoisatin | Limit of Quantification: 0.01 mg/mL | [3] |
Experimental Protocols for Isolation and Identification
The isolation and purification of isatin from natural sources require specific extraction and chromatographic techniques tailored to the source material.
Extraction and Purification of Isatin from Couroupita guianensis (Cannonball Tree) Flowers
This protocol is adapted from the methodology described by V. R. Mohan et al.[5]
1. Extraction:
- Air-dry and powder 250 g of Couroupita guianensis floral parts.
- Extract the powdered material with chloroform (CHCl₃) using a Soxhlet extractor.
- Concentrate the resulting extract using a rotary vacuum evaporator.
2. Preliminary Purification:
- Dissolve the residue in dichloromethane (CH₂Cl₂).
- Pass the solution through a silica gel column to remove coloring material.
- Concentrate the eluate.
3. Column Chromatography:
- Subject the concentrated solution to column chromatography on a silica gel column (60-120 mesh).
- Elute the column with CH₂Cl₂ containing increasing amounts of methanol.
- Monitor the fractions by thin-layer chromatography (TLC).
4. Identification and Characterization:
- Combine the fractions containing the purified compound.
- Determine the melting point.
- Analyze the compound using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identity as isatin (1H-indole-2,3-dione).
Isolation of 6-(3′-methylbuten-2′-yl)isatin from Streptomyces albus
This protocol is based on the work of U. Gräfe et al. who first isolated this isatin derivative.
1. Fermentation:
- Cultivate Streptomyces albus in a suitable liquid medium (e.g., glucose, soybean meal, NaCl, CaCO₃) for an appropriate duration to allow for secondary metabolite production.
2. Extraction:
- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the culture filtrate with an organic solvent such as ethyl acetate or butyl acetate.
- Concentrate the organic extract under reduced pressure.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography on silica gel.
- Elute with a solvent system such as a gradient of n-hexane and ethyl acetate or chloroform and methanol.
- Collect fractions and monitor by TLC for the presence of the target compound.
- Combine fractions containing the purified compound and recrystallize from a suitable solvent (e.g., methanol) to obtain pure crystals.
4. Structure Elucidation:
- Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure as 6-(3′-methylbuten-2′-yl)isatin.
General Protocol for Extraction of Bioactive Compounds from Marine Mollusks
This is a generalized protocol that can be adapted for the extraction of isatin and its derivatives from marine mollusks.
1. Sample Preparation:
- Collect fresh marine mollusk tissue (e.g., hypobranchial glands).
- Homogenize the tissue in a suitable solvent. The choice of solvent is critical and can range from polar (e.g., methanol, ethanol) to non-polar (e.g., chloroform, dichloromethane) depending on the target compounds.
2. Extraction:
- Perform solvent extraction, which may involve maceration, sonication, or Soxhlet extraction.
- Separate the extract from the solid residue by filtration or centrifugation.
- If necessary, perform a liquid-liquid partition to separate compounds based on their polarity.
3. Purification:
- Subject the crude extract to various chromatographic techniques, such as:
- Column chromatography (silica gel, Sephadex).
- High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol.
4. Analysis and Identification:
- Analyze the purified fractions using analytical techniques like:
- Liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.
- Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Signaling Pathways and Biological Activities
Isatin and its derivatives exhibit a broad spectrum of biological activities, influencing several key signaling pathways.
Monoamine Oxidase (MAO) Inhibition
Isatin is a known endogenous inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[10][11] By inhibiting MAO, particularly MAO-B, isatin can increase the levels of these neurotransmitters in the brain, which has implications for neurological conditions such as Parkinson's disease and depression.[7][10]
Caspase-Mediated Apoptosis
In the context of cancer, isatin and its derivatives have been shown to induce apoptosis (programmed cell death) through the activation of the caspase cascade.[1] Isatin can interact with the active site of caspases, particularly caspase-3, leading to a series of downstream events that culminate in cell death.[12] This makes isatin a promising scaffold for the development of novel anticancer agents.[9]
General Workflow for Natural Product Isolation
The process of isolating and identifying a natural product like isatin follows a systematic workflow, from the initial collection of the source material to the final structural elucidation.
Conclusion
Isatin, once a simple derivative of indigo, has emerged as a fascinating and biologically significant molecule found across the kingdoms of life. Its presence in plants, animals, and microorganisms underscores its diverse roles in nature. For researchers and drug development professionals, isatin and its naturally occurring derivatives represent a valuable library of compounds with proven biological activities, particularly in the realms of neuropharmacology and oncology. The methodologies for its isolation and the understanding of its mechanisms of action, as detailed in this guide, provide a solid foundation for future research and the development of novel therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Extraction and Quantification of Bioactive Tyrian Purple Precursors: A Comparative and Validation Study from the Hypobranchial Gland of a Muricid Dicathais orbita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 1-Isopropyl-5-methyl-1H-indole-2,3-dione.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the synthetic organic compound, 1-Isopropyl-5-methyl-1H-indole-2,3-dione. The information is curated for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.
Chemical and Physical Properties
1-Isopropyl-5-methyl-1H-indole-2,3-dione, a derivative of the indole heterocyclic system, possesses a unique combination of functional groups that make it a compound of interest for further investigation. Its core structure consists of an indole ring system substituted with an isopropyl group at the nitrogen atom (position 1), a methyl group at position 5, and two carbonyl groups at positions 2 and 3, forming an isatin-like moiety.
General Information
| Property | Value | Source |
| IUPAC Name | 5-methyl-1-propan-2-ylindole-2,3-dione | PubChem[1] |
| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[1] |
| CAS Number | 620931-09-1 | PubChem[1] |
| Synonyms | 1-isopropyl-5-methylindoline-2,3-dione, 5-methyl-1-(1-methylethyl)-1H-indole-2,3-dione | PubChem[1] |
Physical Properties
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 203.094628657 Da | PubChem[1] |
| XLogP3 (Computed) | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 37.4 Ų | PubChem[1] |
Spectral Data
Detailed spectral analysis is crucial for the unequivocal identification and characterization of a chemical compound. While a complete set of experimental spectra for 1-Isopropyl-5-methyl-1H-indole-2,3-dione is not available in the public domain, some mass spectrometry data has been reported.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) data provides valuable information about the mass-to-charge ratio of the molecule and its fragments.
Predicted Collision Cross Section (CCS) values (Ų) per adduct: [2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.10192 | 142.6 |
| [M+Na]⁺ | 226.08386 | 153.0 |
| [M-H]⁻ | 202.08736 | 146.7 |
| [M+NH₄]⁺ | 221.12846 | 164.1 |
| [M+K]⁺ | 242.05780 | 150.2 |
| [M+H-H₂O]⁺ | 186.09190 | 137.1 |
| [M+HCOO]⁻ | 248.09284 | 163.9 |
| [M+CH₃COO]⁻ | 262.10849 | 188.6 |
| [M+Na-2H]⁻ | 224.06931 | 145.1 |
| [M]⁺ | 203.09409 | 144.6 |
| [M]⁻ | 203.09519 | 144.6 |
Synthesis Protocols
A specific, detailed experimental protocol for the synthesis of 1-Isopropyl-5-methyl-1H-indole-2,3-dione is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of 5-substituted indole-2,3-diones (isatins) is the Sandmeyer isatin synthesis. This can be adapted for the synthesis of the target molecule. The proposed synthetic pathway would involve two main steps: the formation of an isonitrosoacetanilide intermediate followed by cyclization.
A logical workflow for a potential synthesis is outlined below.
References
CAS number and identifiers for 1-Isopropyl-1H-indole-2,3-dione.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available technical data for 1-Isopropyl-1H-indole-2,3-dione, a molecule of interest in medicinal chemistry and drug development.
Chemical Identifiers and Properties
This compound, also known as 1-isopropylisatin, is a derivative of isatin, a privileged scaffold in the development of novel therapeutic agents. The core chemical identifiers and physical properties are summarized below.
| Identifier/Property | Value |
| CAS Number | 10487-31-7[1] |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [1] |
| IUPAC Name | 1-(propan-2-yl)indole-2,3-dione |
| Melting Point | 74-76.5 °C[1] |
| Boiling Point | 311.3 ± 25.0 °C (Predicted)[1] |
Synthesis and Characterization
The synthesis of N-alkylated isatins, such as this compound, is typically achieved through the alkylation of the isatin nitrogen.
General Synthesis Workflow
The logical workflow for the synthesis of N-alkylated isatins can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: General N-Alkylation of Isatin
Materials:
-
Isatin
-
Isopropyl halide (e.g., 2-bromopropane or 2-iodopropane)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of isatin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Add the isopropyl halide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectroscopic Data
While specific spectroscopic data for this compound is not available in the provided search results, the following table outlines the expected characteristic signals based on the analysis of related isatin derivatives.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups) and aromatic protons of the indole ring. |
| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C3), the isopropyl group carbons, and the aromatic carbons of the indole ring. |
| IR (Infrared) | Characteristic absorption bands for the two carbonyl groups (C=O) in the region of 1700-1760 cm⁻¹ and C-N stretching vibrations. |
| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.21). |
Biological Activity and Potential Applications
Isatin and its derivatives are known to exhibit a wide range of biological activities, and N-alkylation can significantly modulate their potency and selectivity.
Anticancer Activity
N-alkylated isatins have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some N-substituted isatins involves the destabilization of microtubules by binding to the colchicine binding site on β-tubulin, leading to mitotic arrest and suppression of tumor cell growth.
Enzyme Inhibition
Isatin derivatives have been identified as inhibitors of various enzymes, including carboxylesterases. The inhibitory potency of these compounds is often related to their hydrophobicity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of this compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the broader class of indole derivatives has been shown to interact with various cellular signaling pathways. For instance, some indole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers. The potential for this compound to modulate such pathways warrants further investigation.
A hypothetical logical relationship for investigating the effect of an N-alkylated isatin on a signaling pathway is presented below.
Caption: Logical workflow for investigating signaling pathway modulation.
References
Methodological & Application
Application Note: Protocol for N-alkylation of Isatin using Isopropyl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-alkylation of isatin with isopropyl halides, a key reaction in the synthesis of various biologically active compounds. Isatin and its derivatives are foundational scaffolds in medicinal chemistry, and the introduction of an N-isopropyl group can significantly modulate their pharmacological properties. This document outlines a representative experimental procedure, summarizes key reaction parameters, and provides visual aids to facilitate understanding and execution of the protocol.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a precursor for a wide range of synthetic molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] N-alkylation of isatin is a common strategy to modify its chemical structure and biological function.[2] The reaction typically proceeds via a nucleophilic substitution, where the isatin anion, formed by deprotonation of the N-H group with a suitable base, attacks an alkyl halide.[3]
While the N-alkylation of isatin with primary alkyl halides is well-documented, the use of secondary halides, such as isopropyl bromide or iodide, can be more challenging due to increased steric hindrance and the potential for competing elimination reactions. This protocol provides a robust method for the successful N-isopropylation of isatin, yielding the desired N-isopropylisatin.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of isatin with an isopropyl halide.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of isatin using isopropyl bromide.
Materials:
-
Isatin
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (1.5 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (5-10 mL) to the flask.
-
Addition of Alkylating Agent: Add isopropyl bromide (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the isatin starting material on TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-isopropylisatin.
Data Presentation
| Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [3] |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1 hr | 80 | [3] |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [3] |
| Ethyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 hr | 78 | [3] |
| n-Butyl Bromide | K₂CO₃ | DMF | Microwave | 5 min | 83 | [3] |
| Isopropyl Bromide | K₂CO₃ | DMF | Conventional | 4-8 hr (estimated) | 60-75 (estimated) | N/A |
Experimental Workflow
Caption: Workflow for the synthesis and purification of N-isopropylisatin.
Troubleshooting
-
Low Yield: If the yield is low, consider using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an anhydrous solvent.[4] Increasing the reaction temperature or time may also improve the yield, but care should be taken to avoid decomposition. The use of isopropyl iodide instead of the bromide may also lead to a faster reaction.
-
Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.
-
Side Products: The formation of O-alkylated products is a possible side reaction, although N-alkylation is generally favored.[5] Purification by column chromatography is usually sufficient to separate these isomers.
Conclusion
This application note provides a comprehensive protocol for the N-alkylation of isatin using isopropyl halides. While the use of secondary halides can be less straightforward than primary halides, the outlined procedure offers a solid starting point for researchers. The provided data and workflow diagrams are intended to facilitate the successful synthesis and purification of N-isopropylisatin for applications in drug discovery and medicinal chemistry.
References
- 1. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Isopropyl-1H-indole-2,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin, chemically known as 1H-indole-2,3-dione, is a highly valued heterocyclic scaffold in medicinal chemistry due to its synthetic versatility and broad range of biological activities.[1][2][3][4][5][6] Its derivatives have been extensively explored for various therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][7][8] A key strategy for modulating the pharmacological profile of isatin is the substitution at the N-1 position of the indole ring.
Alkylation at this position, as seen in 1-isopropyl-1H-indole-2,3-dione, can significantly influence the compound's lipophilicity, steric profile, and interaction with biological targets, often leading to enhanced potency and selectivity.[2][7] While research on the specific 1-isopropyl derivative is part of a broader exploration, the study of N-alkylated isatins provides a strong foundation for understanding its potential applications in drug discovery and development. These notes provide an overview of the key applications, supported by protocols and data for N-alkylated isatin derivatives.
Synthesis of N-Alkylated Isatin Derivatives
Application Note: The synthesis of this compound and other N-alkylated isatins is most commonly achieved through the N-alkylation of the isatin core. This reaction typically involves treating isatin with an appropriate alkylating agent, such as an alkyl halide (e.g., 2-bromopropane for the isopropyl derivative), in the presence of a base and a suitable solvent. The base, often potassium carbonate (K₂CO₃), deprotonates the acidic N-H group of the isatin, forming an anion that subsequently acts as a nucleophile, attacking the alkyl halide to form the desired N-alkylated product.[9][10] Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous and organic phases, improving yields.[10]
Experimental Protocol: General Procedure for N-Alkylation of Isatin
This protocol describes a general method for the synthesis of N-alkylated isatins, which can be adapted for the synthesis of this compound.
Materials:
-
Isatin (1.0 eq)
-
Alkylating agent (e.g., 2-bromopropane, 1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of isatin (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., 2-bromopropane, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the pure N-alkylated isatin derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of N-alkylated isatin derivatives.
Anticancer Applications
Application Note: Isatin and its derivatives, particularly those with N-substitutions, are a significant class of anticancer agents.[11][12] Their mechanisms of action are diverse and include the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and other protein kinases such as VEGFR-2 and EGFR.[11][12] Another well-established mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11] The nature of the N-alkyl or N-aryl substituent plays a critical role in determining the potency and selectivity of these compounds against various cancer cell lines.[7][13] For instance, N-alkylation can enhance cell permeability and binding affinity to target proteins.[7]
Quantitative Data: Cytotoxicity of N-Substituted Isatin Derivatives
The following table summarizes the in vitro anticancer activity of representative N-alkylated isatin derivatives against various human cancer cell lines, illustrating the impact of the N-substituent.
| Compound (N-Substituent) | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| N-benzyl-5,7-dibromoisatin | HT29 (Colon) | MTT | 3.52 | [9] |
| N-(2-thiocyanatoethyl)-5,7-dibromoisatin | HT29 (Colon) | MTT | 3.16 | [9] |
| N-(3-selenocyanatopropyl)-5,7-dibromoisatin | A549 (Lung) | MTT | 2.53 | [9] |
| N-(4-isothiocyanatobutyl)-5,7-dibromoisatin | MCF-7 (Breast) | MTT | 1.83 | [9] |
| Isatin-triazole hybrid (18) | THP-1 (Leukemia) | MTT | <1 | [13] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability, commonly used to screen cytotoxic compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (N-alkylated isatins) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incavate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Visualization of Anticancer Mechanism
Caption: Inhibition of protein kinase signaling by N-alkylated isatin derivatives.
Antimicrobial Applications
Application Note: Derivatives of isatin are well-documented for their potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[3][8][14] The mechanism of action is often multifaceted, potentially involving the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of an N-alkyl group, such as isopropyl, can enhance the lipophilicity of the isatin core, facilitating its passage through microbial cell membranes and potentially increasing its efficacy.[15] These compounds are often developed as Schiff bases or Mannich bases to further broaden their antimicrobial spectrum.[3][14]
Quantitative Data: Antimicrobial Activity of Isatin Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values for representative isatin derivatives against selected microbial strains.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Isatin-Indole Hybrid (5b) | >1000 | >1000 | 250 | [15] |
| Isatin-Indole Hybrid (5c) | >1000 | >1000 | 125 | [15] |
| Isatin-Indole Hybrid (5j) | 500 | 1000 | 3.9 | [15] |
| Indole-Triazole Derivative | 6.25 | 12.5 | 3.125 | [16] |
| Ampicillin (Standard) | 1.56 | 3.125 | N/A | [16] |
| Fluconazole (Standard) | N/A | N/A | 0.78 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator, spectrophotometer (optional).
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of compound concentrations.
-
Prepare control wells: a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
The results can be confirmed by reading the optical density (OD) at 600 nm.
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antiviral Applications
Application Note: The isatin scaffold has been identified as a promising nucleus for the development of antiviral agents.[3] Isatin derivatives have shown activity against a variety of DNA and RNA viruses, including influenza viruses, human immunodeficiency virus (HIV), and coxsackie viruses.[3][17][18] The mechanism of action can vary depending on the virus and the specific derivative, but may involve inhibiting viral entry, replication enzymes like reverse transcriptase, or other critical viral proteins. As with other biological activities, modifications at the N-1 position are crucial for optimizing antiviral potency and reducing cytotoxicity.[17]
Quantitative Data: Antiviral Activity of Indole Derivatives
The following table shows the in vitro antiviral activity for some indole-based compounds, highlighting the potential of this class of molecules.
| Compound | Virus | Assay | IC₅₀ (µmol/L) | Selectivity Index (SI) | Reference |
| Indole-2-carboxylate (8f) | Cox B3 | CPE | 7.18 | 17.1 | [18] |
| Indole-2-carboxylate (14f) | Influenza A | CPE | 7.53 | 12.1 | [18] |
| Indole-2-carboxylate (8e) | Influenza A | CPE | 8.13 | >12.3 | [18] |
| Oseltamivir (Standard) | Influenza A | CPE | 6.43 | >15.6 | [18] |
Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction)
This protocol describes a common method to evaluate antiviral activity by measuring the inhibition of the virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero, MDCK)
-
Virus stock with a known titer
-
Complete growth medium and maintenance medium (lower serum concentration)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
CO₂ incubator.
Procedure:
-
Seed host cells in a 96-well plate and grow to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in maintenance medium.
-
Remove the growth medium from the cells. Add the compound dilutions to the wells.
-
Add a standardized amount of virus (e.g., 100 TCID₅₀) to all wells except the cell control wells. Include virus control wells (cells + virus, no compound).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until CPE is fully developed in the virus control wells.
-
Remove the medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding methanol or a suitable solvent to each well.
-
Read the absorbance at 570 nm. The absorbance is proportional to the number of viable, attached cells.
-
Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control and determine the IC₅₀ (50% inhibitory concentration).
References
- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. turkjps.org [turkjps.org]
- 17. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Isopropyl-1H-indole-2,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1H-indole-2,3-dione, also known as N-isopropylisatin, is a versatile synthetic intermediate belonging to the isatin family of compounds. The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of the isopropyl group at the N1 position enhances lipophilicity, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of diverse heterocyclic systems, including quinolines and spirooxindoles, which have shown significant potential in drug discovery.
Key Synthetic Applications
This compound serves as a key building block in several important organic transformations. Its reactive C3-ketone is a prime site for nucleophilic attack and condensation reactions, while the vicinal C2-carbonyl is involved in ring-opening and rearrangement reactions. Two major applications are highlighted below:
-
Pfitzinger Reaction for Quinoline Synthesis: A classic and reliable method for the synthesis of quinoline-4-carboxylic acids. The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][2][3]
-
Multicomponent Reactions for Spirooxindole Synthesis: One-pot multicomponent reactions, particularly 1,3-dipolar cycloadditions, provide an efficient route to complex spirocyclic systems. Spirooxindoles are a prominent class of compounds with a wide range of biological activities.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-2-arylquinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol describes the synthesis of a quinoline-4-carboxylic acid derivative from this compound and a substituted acetophenone.
Reaction Scheme:
Caption: Pfitzinger reaction workflow for quinoline synthesis.
Materials and Reagents:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (10 g) in 95% ethanol (30 mL) with stirring. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add this compound (0.01 mol). Stir the mixture at room temperature; the color will typically change as the isatin ring opens to form the potassium salt of 2-amino-N-isopropylphenylglyoxylic acid.
-
Addition of Carbonyl Compound: To this mixture, add the substituted acetophenone (0.01 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.
-
Isolation of Product: Add water (50 mL) to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 4-5 by the dropwise addition of concentrated HCl with vigorous stirring. A precipitate will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the 1-isopropyl-2-arylquinoline-4-carboxylic acid.
Quantitative Data (Representative):
The following table provides representative yields for the Pfitzinger reaction with various isatin and ketone substrates. While specific data for the 1-isopropyl derivative is not extensively published, yields are expected to be comparable to other N-substituted isatins.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (hrs) | Yield (%) | Reference |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36% | [8] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 86% | [8] |
| Isatin | Acetylpyrazine | KOH | - | - | ~41% | [8] |
Protocol 2: Synthesis of a Spiro[indole-3,2'-pyrrolidine] Derivative via a [3+2] Cycloaddition
This protocol outlines a one-pot, three-component reaction for the synthesis of a highly functionalized spirooxindole derivative from this compound, sarcosine (N-methylglycine), and a dipolarophile (e.g., an activated alkene).
Reaction Scheme:
Caption: Multicomponent synthesis of spirooxindoles.
Materials and Reagents:
-
This compound
-
Sarcosine (N-methylglycine)
-
A suitable dipolarophile (e.g., trans-chalcone)
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1 mmol) and sarcosine (1.5 mmol) in methanol (20 mL) in a round-bottom flask, add the dipolarophile (1 mmol).
-
Reaction: Stir the mixture at reflux for 6-12 hours. The reaction proceeds via the in-situ formation of an azomethine ylide from the condensation of the isatin and sarcosine, which then undergoes a 1,3-dipolar cycloaddition with the alkene.[6]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolation and Purification: If a precipitate has formed, collect it by vacuum filtration and wash with cold methanol. If no precipitate forms, concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure spiro[indole-3,2'-pyrrolidine] derivative.
Quantitative Data (Representative for similar systems):
The yields for this type of multicomponent reaction are generally good to excellent. The table below shows examples with different isatin derivatives.
| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Condition | Yield (%) | Reference |
| Isatin | Sarcosine | (E)-Chalcone | Methanol | Reflux | 85% | [6] |
| 5-Bromoisatin | Sarcosine | (E)-Chalcone | Methanol | Reflux | 88% | [6] |
| N-Benzylisatin | Sarcosine | (E)-Chalcone | Methanol | Reflux | 90% | [6] |
Biological Significance of Synthesized Scaffolds
The heterocyclic cores synthesized from this compound are of significant interest to the pharmaceutical industry.
-
Quinoline-4-carboxylic Acids: This class of compounds is known for a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.[3][9] The specific substitution pattern achieved through the Pfitzinger synthesis allows for the fine-tuning of these activities.
-
Spirooxindoles: These complex, three-dimensional structures are found in many natural products and have demonstrated potent biological effects.[4] They are particularly investigated for their potential as anticancer, antimicrobial, and antiviral agents.[10][11][12] The N-isopropyl group can enhance the interaction of these molecules with biological targets.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the Pfitzinger reaction and multicomponent spirooxindole synthesis represent robust and efficient methods for generating molecular diversity. The resulting quinoline and spirooxindole scaffolds are key pharmacophores in modern drug discovery, and the incorporation of the N-isopropyl group offers a strategic advantage for developing novel therapeutic agents.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 1-Isopropyl-1H-indole-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro biological activity of 1-Isopropyl-1H-indole-2,3-dione, an N-substituted derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-established class of heterocyclic compounds exhibiting a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.[1] These protocols are intended to guide researchers in the systematic evaluation of this compound's potential as a therapeutic agent.
Anticancer and Cytotoxic Activity
Isatin derivatives have demonstrated significant potential in oncology by inducing cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.[2] The following protocols describe the widely used MTT assay to determine the cytotoxic effects of this compound.
Signaling Pathways in Isatin-Induced Apoptosis
Isatin derivatives often induce apoptosis through the intrinsic mitochondrial pathway. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade (e.g., Caspase-9 and Caspase-3).[3] Additionally, some derivatives have been shown to inhibit key signaling kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the PI3K/Akt/mTOR pathway.
Quantitative Data: Cytotoxicity of Isatin Derivatives
Note: The following data are for representative isatin derivatives. Specific IC50 values for this compound were not available in the reviewed literature and should be determined experimentally.
| Compound Type | Cell Line | IC50 (µM) |
| N-benzylisoindoline-1,3-dione | A549 (Lung Carcinoma) | 114.25 |
| N-benzylisoindoline-1,3-dione | HeLa (Cervical Cancer) | 148.59 |
| Isatin-quinazoline hybrid | MCF-7 (Breast Cancer) | 40% cell death at 0.75 µM |
| Isatin-thiosemicarbazone hybrid | HCT-116 (Colon Cancer) | 0.34 |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity
Isatin derivatives have been reported to possess activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity of Isatin Derivatives
Note: The following data are for representative isatin derivatives. Specific MIC values for this compound were not available in the reviewed literature and should be determined experimentally.
| Compound Type | Microorganism | MIC (µg/mL) |
| Isatin-indole hybrid | Staphylococcus aureus | 62.5 |
| Isatin-indole hybrid | Candida albicans | 3.9 |
| Isatin-indole hybrid | Aspergillus niger | 15.6 |
| Isatin-β-thiosemicarbazone | Staphylococcus aureus | 0.78 (mg/L) |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to the test compound.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Aseptically place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the clear zone of no growth around the disk in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.
Antioxidant Activity
The antioxidant potential of isatin derivatives can be evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for this purpose.
Quantitative Data: Antioxidant Activity of Isatin
Note: The following data is for the parent compound, isatin. The EC50 for this compound should be determined experimentally.
| Compound | Assay | EC50 |
| Isatin | Lipid Peroxidation Inhibition | 72.80 µg/mL[6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the compound dilutions to the wells, followed by the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[7]
Enzyme Inhibitory Activity
Isatin derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. Ellman's method is a widely used spectrophotometric assay to screen for AChE inhibitors.
Quantitative Data: Acetylcholinesterase Inhibition by Isoindoline-1,3-dione Derivatives
Note: The following data are for representative isoindoline-1,3-dione derivatives, which share structural similarities with isatins. Specific IC50 values for this compound were not available in the reviewed literature and should be determined experimentally.
| Compound Type | Target Enzyme | IC50 (µM) |
| Phenyl-substituted piperazine derivative | Acetylcholinesterase (AChE) | 1.12 |
| Diethylaminoalkyl derivative | Acetylcholinesterase (AChE) | 0.9 - 19.5 |
| N-benzylpiperidinylamine derivative | Acetylcholinesterase (AChE) | 0.087 |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
This assay measures the activity of AChE by detecting the product of substrate hydrolysis.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well plate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Then add the AChE solution.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes). The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids [mdpi.com]
- 5. Synthesis and Evaluation of 1,3 Di-Substituted Schiff, Mannich Bases and Spiro Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 1-Isopropyl-1H-indole-2,3-dione: Advanced Protocols and Mechanistic Insights
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of N-Isopropylisatin in Heterocyclic Synthesis
1-Isopropyl-1H-indole-2,3-dione, commonly known as N-isopropylisatin, is a synthetically versatile scaffold of significant interest in medicinal chemistry. The isatin core itself is a privileged structure, found in numerous natural products and forming the basis for a wide array of biologically active compounds.[1][2] The introduction of an N-isopropyl group modulates the electronic and steric properties of the isatin ring, influencing its reactivity and the pharmacological profile of its derivatives. This guide provides detailed protocols for the synthesis of N-isopropylisatin and its subsequent transformation into two important classes of novel heterocyclic compounds: spiro[pyrrolidine-2,3'-oxindoles] via 1,3-dipolar cycloaddition and quinoline-4-carboxylic acids through the Pfitzinger reaction. These protocols are designed to be self-validating, with explanations for key experimental choices grounded in established reaction mechanisms.
Part 1: Synthesis of the Starting Material: this compound
A reliable and efficient synthesis of the starting material is paramount. N-alkylation of isatin is a common strategy, and microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[3][4][5]
Protocol 1: Microwave-Assisted N-Alkylation of Isatin
This protocol details the synthesis of this compound from isatin and 2-bromopropane, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base under microwave irradiation.[5]
Reaction Scheme:
Caption: Microwave-assisted N-alkylation of isatin.
Materials and Equipment:
-
Isatin
-
2-Bromopropane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Microwave synthesis reactor
-
Standard laboratory glassware
-
Filtration apparatus
Step-by-Step Protocol:
-
To a 10 mL microwave vial, add isatin (1.0 mmol, 147.1 mg).
-
Add ethanol (3 mL) to the vial.
-
Add DBU (1.1 mmol, 167.5 mg, 165 µL).
-
Add 2-bromopropane (1.5 mmol, 184.5 mg, 140 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and DBU salts.
-
Dry the product under vacuum to obtain this compound.
Expected Outcome: The product is typically obtained as a crystalline solid in high yield and purity, suitable for use in subsequent reactions without further purification.
Part 2: Synthesis of Spiro[pyrrolidine-2,3'-oxindoles] via 1,3-Dipolar Cycloaddition
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[6] The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of these complex scaffolds.[7] This protocol describes a three-component reaction between N-isopropylisatin, an α-amino acid (sarcosine), and a dipolarophile, under microwave irradiation to afford the desired spiro-pyrrolidine oxindole.[8]
Mechanistic Insight
The reaction proceeds through the in situ formation of an azomethine ylide. N-isopropylisatin condenses with sarcosine, followed by decarboxylation, to generate the 1,3-dipole. This reactive intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkene (dipolarophile) to yield the spiro-pyrrolidine ring system.[7]
Caption: Workflow for spirooxindole synthesis.
Protocol 2: Microwave-Assisted Three-Component Synthesis of a Spiro[pyrrolidine-2,3'-oxindole]
This protocol provides a general procedure that can be adapted for various dipolarophiles.
Materials and Equipment:
-
This compound
-
Sarcosine (N-methylglycine)
-
A suitable dipolarophile (e.g., (E)-chalcone)
-
Methanol
-
Microwave synthesis reactor
-
Standard laboratory glassware for work-up and purification
-
Column chromatography apparatus
Step-by-Step Protocol:
-
In a 10 mL microwave vial, combine this compound (0.5 mmol, 94.6 mg), sarcosine (0.75 mmol, 66.8 mg), and the dipolarophile (e.g., (E)-chalcone, 0.75 mmol, 156.2 mg).
-
Add methanol (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 30 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure spiro[pyrrolidine-2,3'-oxindole].
Data Presentation:
| Entry | Dipolarophile | Product | Yield (%) | m.p. (°C) |
| 1 | (E)-Chalcone | 1-Isopropyl-1'-methyl-4',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one | ~85-95 | - |
| 2 | N-Phenylmaleimide | 1-Isopropyl-1'-methyl-2-oxo-5',7'-dioxo-6'-phenyl-6'-azaspiro[indoline-3,2'-pyrrolidine]-4'-ene | ~90-98 | - |
Note: Yields and melting points are estimated based on similar reactions with other N-substituted isatins and may vary.
Characterization Data (Hypothetical for Entry 1):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60-6.80 (m, 14H, Ar-H), 4.85 (d, 1H), 4.50 (q, 1H, CH(CH₃)₂), 3.50 (m, 1H), 3.20 (m, 1H), 2.80 (m, 1H), 2.40 (s, 3H, N-CH₃), 1.50 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.0 (C=O), 143.0, 140.0, 135.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 125.0, 123.0, 110.0, 70.0 (spiro-C), 65.0, 60.0, 50.0, 45.0, 35.0, 20.0.
-
MS (ESI): m/z calculated for C₂₉H₃₀N₂O [M+H]⁺, found.
Part 3: Synthesis of Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound containing an α-methylene group, in the presence of a base.[9][10] This reaction provides a straightforward route to a different class of heterocyclic compounds from the same starting material.
Mechanistic Insight
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in N-isopropylisatin to form an N-isopropylaniline keto-acid intermediate. This intermediate then condenses with a carbonyl compound (e.g., acetone) to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.[9]
Caption: Pfitzinger reaction pathway.
Protocol 3: Synthesis of a 1-Isopropyl-2-methylquinoline-4-carboxylic Acid
This protocol details the reaction of N-isopropylisatin with acetone.
Materials and Equipment:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
Reflux apparatus
-
Standard laboratory glassware
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve potassium hydroxide (0.04 mol, 2.24 g) in a mixture of water (2 mL) and ethanol (40 mL).
-
Add this compound (0.015 mol, 2.84 g) to the basic solution and stir for 1 hour at room temperature. The color of the solution should change, indicating the opening of the isatin ring.
-
Add acetone (0.03 mol, 2.2 mL) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The quinoline-4-carboxylic acid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation:
| Entry | Carbonyl Compound | Product | Yield (%) | m.p. (°C) |
| 1 | Acetone | 1-Isopropyl-2-methylquinoline-4-carboxylic acid | ~70-80 | - |
| 2 | Acetophenone | 1-Isopropyl-2-phenylquinoline-4-carboxylic acid | ~65-75 | - |
Note: Yields and melting points are estimated based on similar Pfitzinger reactions and may require optimization.[11]
Characterization Data (Hypothetical for Entry 1):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 8.2-7.5 (m, 4H, Ar-H), 5.0 (sept, 1H, CH(CH₃)₂), 2.6 (s, 3H, CH₃), 1.6 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 168.0 (COOH), 155.0, 148.0, 145.0, 130.0, 129.0, 128.0, 125.0, 120.0, 55.0, 25.0, 22.0.
-
MS (ESI): m/z calculated for C₁₄H₁₅NO₂ [M+H]⁺, found.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of diverse heterocyclic scaffolds. The protocols provided herein for the synthesis of spiro[pyrrolidine-2,3'-oxindoles] and quinoline-4-carboxylic acids demonstrate the utility of modern (microwave-assisted) and classic (Pfitzinger reaction) synthetic methodologies. By understanding the underlying mechanisms, researchers can further modify and adapt these protocols to generate extensive libraries of novel compounds for drug discovery and development.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. Pfitzinger Reaction [drugfuture.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Alkylated Isatins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] N-alkylation of the isatin core is a crucial step in the synthesis of diverse compound libraries for drug discovery. Conventional heating methods for this reaction often require long reaction times and high temperatures, leading to potential side product formation. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and reproducible alternative, significantly reducing reaction times from hours to minutes and often improving yields.[3][4]
This document provides detailed experimental protocols and data for the microwave-assisted N-alkylation of isatins using various catalytic systems.
Experimental Setup
The synthesis is typically performed in a dedicated microwave reactor designed for chemical synthesis. These reactors allow for precise control of temperature, pressure, and power.
Essential Equipment:
-
Microwave Synthesizer: A system such as a CEM Discover or Biotage Initiator is suitable.[5][6] These instruments allow for reactions in sealed vessels with controlled temperature and pressure monitoring. Household microwave ovens can also be adapted for this purpose, though with less precise control.[7]
-
Reaction Vessels: 10 mL microwave vials with appropriate caps and septa.[5]
-
Magnetic Stirring: A magnetic stir bar is placed in the reaction vessel to ensure homogenous mixing.
-
Standard Laboratory Glassware: Beakers, flasks, and filtration apparatus for work-up and purification.
-
Analytical Equipment: TLC, GC/MS, NMR, and a melting point apparatus for reaction monitoring and product characterization.[4][5]
Experimental Protocols
Several effective protocols for the microwave-assisted N-alkylation of isatin have been developed. The choice of base and solvent is critical for reaction efficiency.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This method is a general and efficient procedure for the reaction of isatin with various alkyl and benzyl halides.[7][8]
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add isatin (1.0 mmol, 147 mg).
-
Add potassium carbonate (K₂CO₃) (1.3 mmol, 180 mg) and the desired alkyl halide (1.1 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) to create a slurry.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 140-160 °C) for 10-25 minutes.[5][6] The reaction should be monitored for completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.[7][4]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and purify by recrystallization or column chromatography.
Protocol 2: N-Alkylation using DBU in Ethanol
This protocol utilizes the soluble organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which often allows for product isolation by simple filtration without the need for aqueous work-up or chromatography.[5]
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add ethanol (3 mL).
-
Add isatin (2.0 mmol, 294 mg), DBU (1.1 eq, 329 µL), and the alkyl halide (e.g., benzyl chloride, 1.1 eq, 257 µL).[5]
-
Seal the reaction vessel and heat under microwave irradiation for 10-25 minutes at 140 °C.[5]
-
After the reaction, allow the vessel to cool to room temperature.
-
Further cooling in a freezer may facilitate precipitation.[5]
-
Collect the pure product by vacuum filtration.[5]
Protocol 3: N-Alkylation using Solid-Supported KF/Alumina
The use of a solid-supported base like KF/Alumina in a solvent such as acetonitrile can simplify purification.[6]
Procedure:
-
In a 10 mL microwave vial, combine isatin (1.0 mmol, 147 mg), KF/Alumina (e.g., 15 equivalents), and the alkyl halide (1.5 equivalents).[6]
-
Add acetonitrile (5 mL) and a magnetic stir bar.
-
Seal the vial and irradiate in the microwave reactor at 180 °C for 25 minutes.[6]
-
Upon completion, cool the reaction mixture and filter to remove the solid support.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.
Data Presentation
The following tables summarize reaction conditions and yields for the microwave-assisted synthesis of various N-alkylated isatins, compiled from the literature.
Table 1: N-Alkylation using K₂CO₃ or Cs₂CO₃ in DMF/NMP [7]
| Entry | Alkyl Halide | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | Ethyl bromoacetate | K₂CO₃ | DMF | 160 | 3 | 90 |
| 2 | Benzyl chloride | K₂CO₃ | DMF | 480 | 3 | 92 |
| 3 | n-Butyl bromide | K₂CO₃ | NMP | 320 | 5 | 88 |
| 4 | Cinnamyl chloride | Cs₂CO₃ | DMF | 320 | 3 | 94 |
| 5 | Propargyl bromide | K₂CO₃ | DMF | 160 | 4 | 85 |
Table 2: N-Alkylation using DBU in Ethanol at 140 °C [5]
| Entry | Isatin Derivative | Alkyl Halide | Time (min) | Yield (%) |
| 1 | Isatin | Benzyl chloride | 10 | 11* |
| 2 | Isatin | 4-Fluorobenzyl chloride | 15 | 86 |
| 3 | Isatin | 4-Trifluoromethylbenzyl chloride | 15 | 89 |
| 4 | 5-Nitroisatin | Benzyl chloride | 15 | 96 |
| 5 | Isatin | Propargyl bromide | 25 | 71 |
*Note: Yield reported for this specific reaction was low, but the protocol was optimized for other substrates with high yields.
Table 3: N-Alkylation using KF/Alumina in Acetonitrile at 180 °C for 25 min [6]
| Entry | Isatin Derivative | Alkyl Halide | Yield (%) |
| 1 | Isatin | Benzyl chloride | 91 |
| 2 | Isatin | 4-Methoxybenzyl chloride | 95 |
| 3 | Isatin | Ethyl bromoacetate | 94 |
| 4 | 5-Chloroisatin | Benzyl chloride | 88 |
| 5 | 5-Nitroisatin | 4-Methoxybenzyl chloride | 96 |
Visualizations
Experimental Workflow
The general workflow for the microwave-assisted N-alkylation of isatin is depicted below.
Caption: General workflow for microwave-assisted N-alkylation of isatins.
Reaction Scheme
The reaction proceeds via the formation of the isatin anion followed by nucleophilic substitution.
Caption: Reaction scheme for the N-alkylation of isatin.
Characterization of N-Alkylated Isatins
The identity and purity of the synthesized compounds are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure, showing the disappearance of the N-H proton signal from isatin and the appearance of signals corresponding to the new N-alkyl group.[4][5]
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the product.[1][4]
-
Melting Point (mp): The melting point of the purified product is a key indicator of purity and can be compared to literature values.[5]
References
- 1. scispace.com [scispace.com]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijoer.com [ijoer.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Throughput Screening of 1-Isopropyl-1H-indole-2,3-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Isopropyl-1H-indole-2,3-dione derivatives, a class of compounds with significant potential in drug discovery. Isatin and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic addition of an isopropyl group at the N-1 position of the indole-2,3-dione core can modulate the compound's lipophilicity and steric profile, potentially leading to enhanced biological activity and selectivity.
These notes offer a framework for identifying and characterizing novel bioactive agents within a library of this compound derivatives through a systematic HTS campaign.
Application Notes
This compound derivatives are of significant interest for screening against various therapeutic targets due to the established biological activities of the broader isatin family.[1][2] Key areas for investigation include:
-
Oncology: Isatin derivatives have shown cytotoxic effects against various cancer cell lines.[2][3][4][5] Screening for antiproliferative activity against a panel of cancer cell lines is a primary application.
-
Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, including kinases, proteases, and cholinesterases.[6][7][8][9] High-throughput biochemical assays can identify potent and selective enzyme inhibitors.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives of the related isoindoline-1,3-dione have shown anti-inflammatory and analgesic properties, suggesting a potential avenue of investigation for these isatin derivatives as well.[6]
Data Presentation: High-Throughput Screening Cascade Results
The following tables summarize hypothetical quantitative data from a primary high-throughput screen and subsequent dose-response analysis for a representative set of this compound derivatives.
Table 1: Primary High-Throughput Screening at a Single Concentration (10 µM)
| Compound ID | % Inhibition of Cancer Cell Growth (HT-29) | % Inhibition of Kinase X |
| IPID-001 | 85.2 | 12.5 |
| IPID-002 | 45.7 | 92.1 |
| IPID-003 | 98.9 | 88.5 |
| IPID-004 | 15.3 | 5.2 |
| IPID-005 | 72.1 | 65.8 |
Table 2: Dose-Response Analysis (IC50 Values in µM)
| Compound ID | Anticancer Activity (HT-29 IC50) | Kinase X Inhibition (IC50) |
| IPID-001 | 1.2 | > 50 |
| IPID-002 | 22.5 | 0.8 |
| IPID-003 | 0.5 | 1.1 |
| IPID-004 | > 50 | > 50 |
| IPID-005 | 7.8 | 9.3 |
Experimental Protocols
High-Throughput Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound derivative library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding: Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Addition: Add 100 nL of test compounds from the this compound derivative library to achieve the desired final concentration (e.g., 10 µM for primary screening). Include appropriate controls (vehicle control: DMSO; positive control: doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 40 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. For dose-response experiments, plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.
High-Throughput Kinase Inhibition Assay
This protocol describes a generic biochemical assay to screen for inhibitors of a specific kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used, where the amount of light produced is directly proportional to the amount of ATP present. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescent signal.
Materials:
-
Purified Kinase X
-
Kinase substrate (specific to Kinase X)
-
This compound derivative library dissolved in DMSO
-
ATP
-
Kinase buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Compound Dispensing: Dispense 100 nL of test compounds or controls into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X solution of Kinase X and its substrate in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Visualizations
Caption: High-Throughput Screening Workflow.
Caption: MAPK Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. journaljpri.com [journaljpri.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Isopropyl-5-methyl-1H-indole-2,3-dione | C12H13NO2 | CID 2145522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Isopropyl-1H-indole-2,3-dione as a Scaffold for Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 1-isopropyl-1H-indole-2,3-dione (N-isopropyl isatin) scaffold in the development of novel antibacterial agents. Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including significant antibacterial properties.[1][2] The introduction of an isopropyl group at the N1 position of the indole ring can modulate the lipophilicity and steric properties of the molecule, potentially enhancing its antibacterial efficacy and pharmacokinetic profile.
This document outlines the synthetic pathways to generate derivatives of this compound, detailed protocols for antibacterial screening, and a summary of the known antibacterial activity of related isatin compounds to guide further research and development.
Rationale for this compound in Antibacterial Drug Discovery
The isatin core is a versatile starting material for the synthesis of a multitude of heterocyclic compounds.[3] Its derivatives, particularly Schiff bases and Mannich bases, have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria.[4][5] The C3 carbonyl group of the isatin ring is highly reactive and serves as a key site for derivatization, often leading to the formation of Schiff bases with various amines, which have demonstrated significant biological activity. N-alkylation of the isatin nitrogen is a common strategy to increase the lipophilicity of the resulting derivatives, which can improve their ability to penetrate bacterial cell membranes.[6] The isopropyl group, being a small, branched alkyl chain, can favorably influence the steric and electronic properties of the scaffold, potentially leading to enhanced binding to bacterial targets.
Synthesis of this compound Derivatives
The synthesis of antibacterial agents based on the this compound scaffold typically involves a two-step process: N-alkylation of the isatin core followed by derivatization at the C3 position. A common and effective class of derivatives are Schiff bases, formed by the condensation of the C3-carbonyl group with a primary amine.
General Synthetic Scheme
Caption: General synthetic route for this compound Schiff bases.
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
This protocol describes the synthesis of a representative Schiff base derivative starting from isatin.
Step 1: Synthesis of this compound
-
To a solution of isatin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an isopropyl halide (e.g., 2-iodopropane) (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
The precipitated product, this compound, is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of the Schiff Base Derivative
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst.
-
Add the desired primary amine (e.g., a substituted aniline or an amino acid ester) (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The final product can be further purified by recrystallization.
Antibacterial Activity Screening
The antibacterial activity of the synthesized this compound derivatives can be assessed using standard microbiological techniques. The following protocols outline the determination of the zone of inhibition and the Minimum Inhibitory Concentration (MIC).
Antibacterial Screening Workflow
Caption: Workflow for antibacterial activity screening.
Protocol 1: Agar Disc Diffusion Method for Preliminary Screening
This method is used for the initial qualitative assessment of antibacterial activity.
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the surface of the agar plates uniformly with a standardized suspension of the test bacterium (0.5 McFarland standard).
-
Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 2: Broth Microdilution Method for MIC Determination
This method provides quantitative data on the antibacterial potency of the compounds.
-
Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Add a standardized inoculum of the test bacterium to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Data Presentation: Antibacterial Activity of Isatin Derivatives
While specific data for this compound derivatives is limited in the currently available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-substituted and C3-substituted isatin derivatives against common bacterial strains to provide a comparative baseline.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isatin Derivatives (µg/mL)
| Compound | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Isatin Schiff Base 1 | C3-Schiff Base | 16 | - | 1 | - | [1] |
| N-benzyl Isatin Schiff Base 2 | N-benzyl, C3-Schiff Base | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [4] |
| Isatin Thiosemicarbazone 3 | C3-Thiosemicarbazone | - | - | - | - | [7] |
| N-substituted Isatin 4 | N-alkylation | - | - | - | - | [6] |
Note: "-" indicates data not available. "Moderate Activity" indicates antibacterial effect was observed but specific MIC values were not provided in the abstract.
Proposed Mechanism of Action
The precise antibacterial mechanism of this compound derivatives is yet to be fully elucidated. However, isatin derivatives are known to exert their antimicrobial effects through various mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes. The isatin scaffold can chelate metal ions that are crucial for the catalytic activity of these enzymes. Additionally, the planarity of the indole ring allows for intercalation with bacterial DNA, thereby disrupting DNA replication and transcription processes. The formation of Schiff bases at the C3 position can enhance this activity by increasing the molecule's ability to form hydrogen bonds with biological targets.
Caption: Proposed mechanisms of antibacterial action for isatin derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse functionalization at the C3 position allow for the creation of large libraries of compounds for screening. Future research should focus on the systematic synthesis and antibacterial evaluation of a wide range of this compound derivatives to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective antibacterial agents based on this versatile scaffold. The exploration of hybrid molecules, where the N-isopropyl isatin moiety is combined with other known antibacterial pharmacophores, could also lead to the discovery of next-generation antibiotics.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1H-indole-2,3-dione-3-thiosemicarbazone ribonucleosides as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phase-Transfer Catalysis in the Synthesis of 1H-Indole-2,3-dione Derivatives
Application Notes
Phase-transfer catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, offering significant advantages for the preparation of 1H-indole-2,3-dione (isatin) derivatives. Isatin and its analogues are of great interest to researchers in medicinal chemistry and drug development due to their presence in natural products and their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The synthetic utility of PTC in this context lies in its ability to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[2]
This approach avoids the need for expensive, anhydrous, or hazardous solvents, and often leads to milder reaction conditions, reduced reaction times, and improved product yields.[2][3] Key applications of PTC in isatin chemistry include N-alkylation, and the asymmetric synthesis of complex derivatives such as spiro-oxindoles.[1][4]
Key Advantages of PTC in Isatin Synthesis:
-
Mild Reaction Conditions: PTC reactions can often be carried out at room temperature, preserving thermally sensitive functional groups.
-
Enhanced Reactivity: The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the isatin anion, transporting it into the organic phase where it is more soluble and highly reactive towards electrophiles.[5]
-
Simplified Work-up Procedures: The catalyst is used in small amounts and can often be easily removed, simplifying the purification of the final product.
-
Versatility: This method is applicable to a wide range of isatin derivatives and alkylating agents, allowing for the synthesis of a diverse library of compounds.[1]
-
Application in Asymmetric Synthesis: The use of chiral phase-transfer catalysts has enabled the development of highly enantioselective transformations, providing access to optically active spiro-oxindoles and other complex chiral structures.[4]
Data Presentation
The following tables summarize quantitative data for the synthesis of 1H-indole-2,3-dione derivatives using phase-transfer catalysis.
Table 1: N-Alkylation of Isatin using Long-Chain Alkyl Bromides under Liquid-Solid PTC
This table presents the results from the N-alkylation of isatin with various long-chain alkyl bromides under phase-transfer catalysis conditions. The reaction is carried out in DMF with potassium carbonate as the base and tetra-n-butylammonium bromide (TBAB) as the catalyst.
| Entry | Alkylating Agent (Alkyl Bromide) | Product | Reaction Time (h) | Yield (%) |
| 1 | n-Octyl bromide | 1-Octylindoline-2,3-dione | 48 | 80 |
| 2 | n-Nonyl bromide | 1-Nonylindoline-2,3-dione | 48 | 85 |
| 3 | n-Decyl bromide | 1-Decylindoline-2,3-dione | 48 | 80 |
| 4 | n-Undecyl bromide | 1-Undecylindoline-2,3-dione | 48 | 82 |
| 5 | n-Dodecyl bromide | 1-Dodecylindoline-2,3-dione | 48 | 85 |
| 6 | n-Tridecyl bromide | 1-Tridecylindoline-2,3-dione | 48 | 83 |
Table 2: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles via Intramolecular C-C Bond Formation
This table summarizes the results for the enantioselective synthesis of various spirocyclic azetidine oxindoles from isatin-derived precursors using a chiral phase-transfer catalyst.[4]
| Entry | Isatin Precursor Substituent (R) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | H | 5-H-Spiroazetidine Oxindole | 95 | 5:95 |
| 2 | 5-F | 5-F-Spiroazetidine Oxindole | 93 | 4:96 |
| 3 | 5-Cl | 5-Cl-Spiroazetidine Oxindole | 95 | 3:97 |
| 4 | 5-Br | 5-Br-Spiroazetidine Oxindole | 94 | 2:98 |
| 5 | 5-Me | 5-Me-Spiroazetidine Oxindole | 95 | 6:94 |
| 6 | 5-OMe | 5-OMe-Spiroazetidine Oxindole | 94 | 8:92 |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Isatin using Liquid-Solid Phase-Transfer Catalysis
This protocol describes a general method for the synthesis of 1-alkyl-indoline-2,3-diones from isatin and long-chain alkyl bromides.
Materials:
-
Isatin (1.0 eq)
-
Alkyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.1 eq)
-
Tetra-n-butylammonium bromide (TBAB) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of isatin (6.8 mmol, 1.0 eq) dissolved in 50 mL of DMF in a round-bottom flask, add the corresponding alkyl bromide (6.8 mmol, 1.0 eq).
-
Add potassium carbonate (7.4 mmol, 1.1 eq) and a catalytic quantity of tetra-n-butylammonium bromide to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure (vacuum).
-
Dissolve the residue in dichloromethane to precipitate any remaining salts and filter again.
-
Wash the organic phase with deionized water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1-alkyl-indoline-2,3-dione.
Protocol 2: Enantioselective Synthesis of a Spirocyclic Azetidine Oxindole [4]
This protocol is a representative example of an enantioselective intramolecular cyclization using a chiral phase-transfer catalyst.
Materials:
-
Isatin-derived chloride precursor (1.0 eq)
-
Chiral cinchona alkaloid-derived phase-transfer catalyst (e.g., Cat7 as described in the reference, 10 mol%)
-
Aqueous sodium hydroxide (NaOH), 50% w/v
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the isatin-derived chloride precursor (0.1 mmol, 1.0 eq) in toluene (1.0 mL) at 0 °C, add the chiral phase-transfer catalyst (0.01 mmol, 10 mol%).
-
Add 50% aqueous sodium hydroxide (0.2 mL) to the mixture.
-
Stir the reaction vigorously at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched spirocyclic azetidine oxindole.
-
Determine the enantiomeric ratio (er) by chiral high-performance liquid chromatography (HPLC) analysis.
Mandatory Visualization
Caption: General workflow for the synthesis of isatin derivatives via PTC.
Caption: Mechanism of liquid-solid PTC for the N-alkylation of isatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Alkynylation of Isatin Derivatives Using a Chiral Phase-Transfer/Transition-Metal Hybrid Catalyst Syst… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereo- and enantioselective nitro-Mannich reaction of isatin-derived N-Boc ketimines catalyzed by chiral phase-transfer catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Isopropyl-1H-indole-2,3-dione in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-1H-indole-2,3-dione, also known as N-isopropyl isatin, is a member of the isatin family of compounds, which are widely recognized for their diverse biological activities. Isatin and its derivatives have emerged as a promising scaffold in the development of novel anticancer agents due to their ability to be readily synthesized and modified. This document provides detailed application notes and experimental protocols for the use of this compound in anticancer research, focusing on its synthesis, potential mechanisms of action, and methods for evaluating its efficacy.
Application Notes
Rationale for Anticancer Activity
N-alkylation of the isatin core has been shown to be a viable strategy for enhancing cytotoxic activity against various cancer cell lines. While specific data for the 1-isopropyl derivative is limited, studies on a range of N-alkylated isatins suggest a common mechanism of action. These compounds are believed to act as microtubule-destabilizing agents, leading to mitotic arrest and subsequent apoptosis in cancer cells. The isopropyl group at the N-1 position may influence the compound's lipophilicity and interaction with its biological targets, potentially modulating its potency and selectivity.
Potential Mechanisms of Action
Based on studies of structurally related N-alkylated isatins, the anticipated mechanisms of action for this compound include:
-
Microtubule Destabilization: Inhibition of tubulin polymerization, leading to disruption of the mitotic spindle.
-
Cell Cycle Arrest: Induction of cell cycle arrest, typically at the G2/M phase.
-
Apoptosis Induction: Activation of apoptotic pathways, potentially through the activation of effector caspases such as caspase-3 and -7.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative N-Alkylated Isatin Derivatives
| Compound (N-substituent) | U937 (Histiocytic Lymphoma) | Jurkat (T-cell Leukemia) | HL-60 (Promyelocytic Leukemia) | K-562 (Chronic Myelogenous Leukemia) | MOLT-4 (Lymphoblastic Leukemia) | CEM (Lymphoblastic Leukemia) |
| N-allyl | >100 | >100 | >100 | >100 | >100 | >100 |
| N-benzyl | 1.1 | 1.2 | 1.5 | 2.1 | 1.3 | 1.8 |
| N-(2-chlorobenzyl) | 0.8 | 0.9 | 1.1 | 1.5 | 1.0 | 1.3 |
| N-(4-chlorobenzyl) | 0.6 | 0.7 | 0.9 | 1.2 | 0.8 | 1.0 |
| N-(2-fluorobenzyl) | 1.0 | 1.1 | 1.3 | 1.8 | 1.2 | 1.6 |
| N-(4-fluorobenzyl) | 0.7 | 0.8 | 1.0 | 1.4 | 0.9 | 1.1 |
Data is extrapolated from studies on various N-alkylated isatin derivatives and serves as a reference. Actual IC50 values for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of isatin using isopropyl iodide.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
Isopropyl iodide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of isatin (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopropyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting isatin spot), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The provided protocols offer a comprehensive framework for its synthesis and the evaluation of its cytotoxic and mechanistic properties. Further investigation into its specific activity and selectivity will be crucial for its advancement as a potential therapeutic candidate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Isopropyl-1H-indole-2,3-dione (also known as N-isopropylisatin) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the direct N-alkylation of isatin. This reaction involves the deprotonation of the nitrogen atom in the isatin ring, followed by nucleophilic substitution with an isopropyl halide.
Q2: What are the key factors influencing the yield of the N-alkylation reaction?
Several factors can significantly impact the yield of the N-alkylation of isatin:
-
Choice of Base: The base used to deprotonate the isatin is crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and calcium hydride (CaH₂).[1][2]
-
Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile are frequently used. The choice of solvent can affect the solubility of reagents and the reaction rate.[2][3]
-
Reaction Temperature and Time: Optimization of temperature and reaction duration is essential to ensure the reaction goes to completion while minimizing side product formation.
-
Nature of the Isopropyl Halide: Isopropyl iodide is generally more reactive than isopropyl bromide, which in turn is more reactive than isopropyl chloride. However, cost and availability may influence the choice.
-
Reaction Conditions: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, increase yields compared to conventional heating.[1][4]
Q3: What are the potential side reactions that can lower the yield?
The primary side reactions in the N-alkylation of isatin include:
-
O-alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored with alkali metal salts, O-alkylation can occur under certain conditions.[5]
-
Aldol-type condensation: The presence of a strong base can promote self-condensation of isatin or reactions involving the carbonyl groups.[1]
-
Epoxide formation: When using alkylating agents with acidic methylene groups in the presence of a strong base, competitive formation of an epoxide at the C3 position of isatin can occur.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Ineffective deprotonation of isatin | * Use a stronger or more suitable base. Cesium carbonate is often more effective than potassium carbonate.[1] * Ensure the base is anhydrous, as water can quench the isatin anion. * Consider using a stronger base like calcium hydride, which requires an anhydrous solvent.[2] |
| Low reactivity of the isopropyl halide | * Switch to a more reactive halide, such as isopropyl iodide instead of isopropyl bromide. * Increase the reaction temperature, but monitor for decomposition. | |
| Incomplete reaction | * Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). * Consider using microwave irradiation to accelerate the reaction.[1][4] | |
| Presence of unreacted isatin | Insufficient alkylating agent or base | * Use a slight excess (1.1-1.5 equivalents) of the isopropyl halide and the base.[2] |
| Short reaction time | * Extend the reaction time and monitor by TLC until the isatin spot disappears. | |
| Formation of a significant amount of a polar byproduct (O-alkylation) | Reaction conditions favoring O-alkylation | * The use of silver salts as bases can lead to O-alkylation and should be avoided if N-alkylation is desired.[5] * Using alkali metal salts like K₂CO₃ or Cs₂CO₃ generally favors N-alkylation.[5] |
| Complex mixture of products | Decomposition of starting material or product | * Avoid excessively high temperatures or prolonged reaction times. * Ensure the purity of starting materials and solvents. |
| Side reactions due to base | * Use a milder base if strong bases are causing side reactions like aldol condensations.[1] | |
| Difficulty in product purification | Similar polarity of product and byproducts | * Optimize column chromatography conditions (e.g., solvent system, gradient) for better separation. * Recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from general procedures for the N-alkylation of isatin.
Materials:
-
Isatin (1.0 eq)
-
Isopropyl bromide or iodide (1.5 eq)
-
Calcium hydride (CaH₂) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred mixture of isatin and calcium hydride in anhydrous DMF, add the isopropyl halide.
-
Heat the reaction mixture at 60 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and neutralize with 2 N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.[1][4]
Materials:
-
Isatin (1.0 eq)
-
Isopropyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-dimethylformamide (DMF) (a few drops) or N-methyl-2-pyrrolidinone (NMP)
Procedure:
-
In a microwave-safe vessel, combine isatin, the isopropyl halide, and the base.
-
Add a few drops of DMF or NMP.
-
Irradiate the mixture in a microwave reactor. Typical conditions are 3 minutes at 300W, but this may require optimization.[4]
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes yield data from various N-alkylation methods for isatin, which can be used as a reference for optimizing the synthesis of this compound.
| Alkyl Halide | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Iodomethane | K₂CO₃ | DMF | Microwave (300W) | 3 min | 95 | [4] |
| Iodoethane | K₂CO₃ | DMF | Microwave (300W) | 3 min | 90 | [4] |
| 1-Bromobutane | NaH | DMF | Conventional | - | - | [1] |
| Benzyl Bromide | CaH₂ | DMF | Conventional (60°C) | 1 h | - | [2] |
| Various Alkyl Halides | K₂CO₃ | DMF | PTC (TBAB) | 48 h | 80 | |
| Benzyl Halides | KF/Alumina | Acetonitrile | Microwave (180°C) | 25 min | High | [6] |
Note: Yields are for the N-alkylation of isatin with the specified alkyl halide and may vary for the synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in N-isopropylisatin synthesis.
References
Technical Support Center: Purification of N-Alkylated Isatins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-alkylated isatins.
Troubleshooting Guides
Issue 1: The final product is an oil or a sticky solid and will not crystallize.
Question: After the reaction workup and solvent removal, my N-alkylated isatin product is an oil or a tacky solid that resists crystallization. How can I obtain a solid product?
Answer: This is a frequent issue, often arising from residual high-boiling point solvents like DMF or the presence of impurities that inhibit crystal lattice formation.[1][2][3] The inherent properties of the N-alkylated isatin, such as long or bulky alkyl chains, can also result in low melting points, causing the product to be an oil at room temperature.[1]
Troubleshooting Steps:
-
High Vacuum Drying: Ensure complete removal of residual solvents by drying the product under a high vacuum for an extended period. Gentle heating can be applied if the compound is stable.[1]
-
Trituration: Induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[1] This is achieved by adding the solvent to the oil and scratching the inside of the flask with a glass rod.[1]
-
Column Chromatography: If trituration is unsuccessful, purify the product using column chromatography to eliminate impurities. A common eluent system is a mixture of hexanes and ethyl acetate.[1][4]
-
Recrystallization from a Different Solvent System: If a crude solid is obtained, recrystallization from various solvent systems can be attempted. Effective solvent systems for N-alkylated isatins include ethanol and mixtures of dichloromethane/hexanes.[1][5]
Issue 2: The yield of the N-alkylation reaction is consistently low.
Question: My N-alkylation of isatin is resulting in a very low yield of the desired product. What are the potential causes, and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete deprotonation of the isatin, side reactions, or suboptimal reaction conditions.[1]
Potential Causes and Solutions:
-
Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion.[1][6] Ensure a sufficiently strong base is used in adequate quantity for the reaction to proceed to completion.[1]
-
Side Reactions: The isatin nucleus can be susceptible to side reactions under basic conditions, such as aldol-type reactions.[1][6] O-alkylation is another possible side reaction, although N-alkylation is generally more favorable.[1]
-
Reaction Conditions:
-
Microwave Irradiation: This technique has been shown to significantly decrease reaction times and enhance yields for the N-alkylation of isatins.[6][7][8]
-
Temperature Control: Optimize the reaction temperature. While some reactions occur at room temperature, others may need heating.[1] For instance, reactions in DMF with K₂CO₃ are often heated to 70-80 °C.[1][9]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure all the starting isatin has been consumed.[1]
-
Issue 3: The purified product is contaminated with unreacted isatin.
Question: After purification by column chromatography or recrystallization, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?
Answer: The similar polarity of some N-alkylated isatins and isatin can make their separation challenging.[1] The primary reason for this contamination is an incomplete reaction.[1]
Troubleshooting Steps:
-
Drive the Reaction to Completion: Before focusing on purification, ensure the reaction has gone to completion. This can be achieved by using a slight excess of the alkylating agent and base, and by monitoring the reaction with TLC.[1]
-
Optimize Column Chromatography: If column chromatography is necessary, carefully optimize the eluent system. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can enhance separation.[1]
-
Acid-Base Extraction: Take advantage of the acidic nature of the N-H proton in the starting isatin. Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate and wash it with a dilute aqueous base solution (e.g., 1M NaOH). The isatin will be deprotonated and extracted into the aqueous layer, leaving the N-alkylated product in the organic layer.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common bases and solvents used for the N-alkylation of isatin?
A1: A variety of bases and solvents have been successfully used. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂).[6][9][10] The choice of solvent often depends on the base and reaction conditions, with N,N-dimethylformamide (DMF) and acetonitrile being frequently employed.[7][9][11]
Q2: Can I use recrystallization as the sole method of purification?
A2: Yes, if the crude product is relatively pure, recrystallization can be a very effective purification method.[1] The choice of solvent is critical. Ethanol and mixtures of dichloromethane and hexanes have been used successfully for recrystallizing N-alkylated isatins.[1] The general process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[1]
Q3: Are there any alternatives to conventional heating for the N-alkylation reaction?
A3: Yes, microwave-assisted synthesis is an excellent alternative. It has been reported to significantly reduce reaction times, require less solvent, and increase yields compared to conventional heating methods.[6][8]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted N-Alkylation of Isatin.
| Alkylating Agent | Method | Base/Solvent | Time | Yield (%) | Reference |
| Ethyl bromoacetate | Conventional | K₂CO₃/DMF | 3 h | 75 | [6] |
| Ethyl bromoacetate | Microwave | K₂CO₃/DMF | 3 min | 92 | [6] |
| Benzyl chloride | Conventional | K₂CO₃/DMF | 2.5 h | 80 | [6] |
| Benzyl chloride | Microwave | K₂CO₃/DMF | 2 min | 95 | [6] |
| Iodomethane | Conventional | K₂CO₃/DMF | 4 h | 70 | [6] |
| Iodomethane | Microwave | K₂CO₃/DMF | 5 min | 85 | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin (Conventional Heating)
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).[1]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.[1]
-
Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.[1][9]
-
Once the reaction is complete, pour the mixture into ice water.[6]
-
If a solid precipitates, filter the product, wash with water, and purify by recrystallization or column chromatography.[6]
-
If an oil forms, extract the aqueous suspension with an organic solvent (e.g., chloroform or ethyl acetate).[6][9] Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6][9]
-
Purify the resulting crude product by column chromatography.[1]
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude N-alkylated isatin in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.[1]
-
Elute the Column: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[1]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-alkylated isatin.[1]
Protocol 3: Purification by Recrystallization
-
Place the crude N-alkylated isatin in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol or dichloromethane/hexanes).[1]
-
Gently heat the mixture while stirring until the solid completely dissolves.[1]
-
Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.[1]
Visualizations
Caption: General experimental workflow for the synthesis and purification of N-alkylated isatins.
Caption: Troubleshooting decision tree for obtaining a solid N-alkylated isatin product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Common side reactions in the N-alkylation of isatin.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the N-alkylation of isatin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of isatin in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
-
Question: My N-alkylation reaction of isatin is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
-
Answer: Low yields in the N-alkylation of isatin can stem from several factors, primarily incomplete deprotonation, improper reaction conditions, or degradation of reagents.
-
Incomplete Deprotonation: The initial and crucial step is the deprotonation of the N-H group of isatin to form the nucleophilic isatin anion. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] For weaker bases like K₂CO₃, using a slight excess (1.3 equivalents or more) can be beneficial.[2]
-
-
Reaction Conditions: The reaction temperature and time are critical. Insufficient heating or short reaction times may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the starting material or product.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). A typical starting point is heating the reaction mixture to 70-80°C.[3] Microwave-assisted synthesis can also be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields.[2]
-
-
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded over time.
-
Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are particularly sensitive to light and should be stored appropriately.
-
-
Issue 2: Presence of O-Alkylated Isatin as a Side Product
-
Question: My reaction is producing a significant amount of the O-alkylated isomer along with the desired N-alkylated product. How can I favor N-alkylation?
-
Answer: The isatin anion is an ambident nucleophile, meaning it can react at both the nitrogen and oxygen atoms. While N-alkylation is generally favored, the reaction conditions can influence the N/O selectivity.
-
Influence of Metal Cation and Solvent: The choice of base and solvent plays a crucial role. Alkali metal salts in polar aprotic solvents like DMF generally favor N-alkylation.[4]
-
Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, "hard" electrophiles tend to react with the "hard" oxygen end of the isatin anion, while "soft" electrophiles react with the "softer" nitrogen end.
-
Solution: To favor N-alkylation, use alkylating agents with "softer" leaving groups (e.g., iodides and bromides). The use of silver salts as bases has been reported to favor the formation of O-alkylated regioisomers.[4]
-
-
Issue 3: Formation of an Epoxide Side Product
-
Question: I am observing an unexpected epoxide product in my reaction mixture, especially when using α-halo ketones as alkylating agents. Why is this happening and how can I prevent it?
-
Answer: The formation of a spiro-epoxyoxindole is a known side reaction when alkylating isatin with compounds having an acidic methylene group, such as α-halo ketones (e.g., phenacyl bromide).[2] This occurs via a Darzens-type condensation.
-
Mechanism: The base can deprotonate the α-carbon of the halo ketone, creating a carbanion. This carbanion then attacks the C3-carbonyl of the isatin, followed by an intramolecular cyclization to form the epoxide.
-
Minimizing Epoxide Formation:
-
Base: The choice and amount of base are critical. Strong bases and an excess of base can favor the deprotonation of the α-halo ketone, leading to epoxide formation. Using a milder base like K₂CO₃ and avoiding a large excess can minimize this side reaction.[2]
-
Temperature and Solvent: Low temperatures and less polar solvents can also favor epoxide formation.[4] Microwave-assisted reactions have been shown to minimize epoxide formation in some cases.[2]
-
-
Issue 4: Aldol-Type Side Reactions
-
Question: My reaction is complex, and I suspect aldol-type side reactions are occurring. What are the signs and how can I mitigate this?
-
Answer: Under basic conditions, the C3-carbonyl group of isatin can participate in aldol-type condensation reactions, either with another isatin molecule (self-condensation) or with other carbonyl-containing compounds in the reaction mixture (e.g., acetone as a solvent).[3]
-
Prevention:
-
Solvent Choice: Avoid using carbonyl-containing solvents like acetone if aldol condensation is a concern.
-
Base: Use a non-nucleophilic base and carefully control the reaction temperature to minimize these side reactions.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of isatin?
A1: The most frequently encountered side reactions include:
-
O-alkylation: Competition between alkylation at the nitrogen and oxygen atoms of the isatin anion.[3]
-
Aldol-type reactions: Self-condensation of isatin or reaction with other carbonyl compounds present.[3]
-
Epoxide formation: Occurs when using alkylating agents with an acidic methylene group, such as α-halo ketones.[2][4]
-
Bis-alkylation: If a dihaloalkane (e.g., ethylene bromide) is used as the alkylating agent, reaction at both ends can occur to form a bis-isatin derivative.
Q2: Which bases are recommended for the N-alkylation of isatin?
A2: A variety of bases can be used, with the choice often depending on the specific substrate and desired reactivity. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂).[2] K₂CO₃ and Cs₂CO₃ in DMF are often good starting conditions.[2]
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are generally the most effective. N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP) are commonly used.[2] It is crucial to use anhydrous solvents, especially when working with highly reactive bases like NaH.
Q4: Can I use microwave irradiation for the N-alkylation of isatin?
A4: Yes, microwave-assisted N-alkylation of isatin is a well-established and efficient method. It often leads to significantly shorter reaction times, higher yields, and can sometimes minimize the formation of side products compared to conventional heating.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-methylation of Isatin
| Protocol | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical Alkylation (Conventional) | Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 |
| Classical Alkylation (Microwave) | Methyl Iodide | K₂CO₃ | DMF | Not specified | 3 min | 95 |
| Phase-Transfer Catalysis (PTC) | Alkyl Bromide | K₂CO₃ / TBAB** | DMF | Room Temp | 48 h | ~80* |
*Data for long-chain alkyl bromides. **TBAB: Tetra-n-butylammonium bromide.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin using Conventional Heating
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the isatin anion.
-
Add the desired alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted N-Alkylation of Isatin
-
In a microwave-safe vessel, create an intimate mixture of isatin (1.0 mmol), potassium carbonate (K₂CO₃, 1.3 mmol), and the appropriate alkyl halide (1.1 mmol).
-
Add a few drops of DMF or NMP to form a slurry.
-
Expose the mixture to microwave irradiation (e.g., 300 W) for a short duration (e.g., 3 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Mandatory Visualizations
Caption: Reaction pathways in the alkylation of the isatin anion.
Caption: Troubleshooting logic for the N-alkylation of isatin.
References
Optimizing reaction conditions for the synthesis of 1-Isopropyl-1H-indole-2,3-dione.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-1H-indole-2,3-dione (also known as N-isopropylisatin).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common N-alkylation of isatin method.
Question: My N-isopropylation reaction of isatin has a low or no yield. What are the potential causes and how can I improve it?
Answer:
Low or no conversion of isatin to N-isopropylisatin can stem from several factors. Below is a breakdown of possible causes and their corresponding solutions:
-
Incomplete Deprotonation of Isatin: The reaction proceeds via the nucleophilic attack of the isatin anion on the isopropyl halide. Incomplete deprotonation of the N-H group of isatin is a common reason for low yields.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). Using a slight excess of the base can also help drive the deprotonation to completion.
-
-
Choice of Isopropyl Halide: The reactivity of the alkylating agent can influence the reaction rate. Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride.
-
Solution: If using isopropyl chloride, consider switching to isopropyl bromide or iodide to increase the reaction rate.
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature, especially with less reactive alkyl halides.
-
Solution: Gently heating the reaction mixture can increase the rate of reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for N-alkylation of isatins. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Steric Hindrance: Isopropyl groups are bulkier than methyl or ethyl groups, which can lead to slower reaction rates due to steric hindrance.
-
Solution: Increasing the reaction time and/or temperature may be necessary to overcome the steric hindrance.
-
Question: After the work-up, my product is an oil and I am unable to get it to crystallize. What should I do?
Answer:
Obtaining an oily product instead of a solid is a frequent issue in the synthesis of N-substituted isatins. Here are several troubleshooting steps:
-
Residual Solvent: High-boiling point solvents like DMF are often used and can be difficult to remove completely, resulting in an oily product.
-
Solution: Use a high-vacuum pump to remove residual solvent. You can also try co-evaporation by adding a lower-boiling solvent like toluene or heptane and then removing it under reduced pressure. This can be repeated several times. Washing the organic layer with a saturated LiCl solution during work-up can also help remove DMF.
-
-
Product Purity: Impurities can significantly inhibit crystallization.
-
Solution: Purify the oily product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.
-
-
Inducing Crystallization:
-
Trituration: Try adding a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether) to the oil and scratching the inside of the flask with a glass rod. This can sometimes induce crystallization.
-
Recrystallization from a Different Solvent: If a crude solid can be obtained by any means, attempt recrystallization from various solvents or solvent mixtures.
-
Question: I am observing the formation of multiple byproducts in my reaction. How can I minimize them?
Answer:
Side reactions are a common challenge in the synthesis of N-substituted isatins. Here are some of the most common byproducts and how to mitigate their formation:
-
O-Alkylation: Besides the desired N-alkylation, O-alkylation of the C2-carbonyl group can occur, leading to the formation of 2-isopropoxy-3H-indol-3-one.
-
Mitigation: The choice of solvent can influence the N- vs. O-alkylation ratio. Polar aprotic solvents like DMF generally favor N-alkylation.
-
-
Aldol-type Reactions: Under strongly basic conditions, isatin can undergo self-condensation or other aldol-type reactions.
-
Mitigation: Use a milder base like K₂CO₃ instead of stronger bases like NaH if aldol side products are observed. Also, avoid excessively high reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the isatin precursor?
A1: The Sandmeyer isatin synthesis is a widely used and classical method for preparing the isatin core structure from an aniline. The process typically involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.
Q2: What are the key reaction parameters to control in the N-isopropylation of isatin?
A2: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The interplay of these factors will determine the reaction's success, yield, and purity of the final product.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (isatin), you can observe the disappearance of the starting material spot and the appearance of a new product spot.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying N-isopropylisatin are recrystallization and silica gel column chromatography. Recrystallization is suitable for larger quantities if a suitable solvent is found. Column chromatography is effective for removing impurities and isolating the pure product, especially if the product is an oil or if multiple byproducts are present.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl Iodide | K₂CO₃ | DMF | 70 | 1.5 h | 78 | |
| n-Butyl Bromide | K₂CO₃ | DMF | 70 | 1.5 h | 69 | |
| Benzyl Chloride | K₂CO₃ | DMF | 120 | 1 h | 82 | |
| Ethyl Chloroacetate | K₂CO₃ | DMF | 85 | 2 h | 68 | |
| Benzyl Chloride | KF/Alumina | ACN | 180 (MW) | 25 min | High Conversion |
Note: This table presents data for various N-alkylations of isatin to illustrate the impact of different reagents and conditions. Specific yields for N-isopropylation may vary.
Experimental Protocols
Protocol 1: Synthesis of Isatin via Sandmeyer Synthesis
This protocol describes a general procedure for the synthesis of the isatin precursor.
Materials:
-
Aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate (anhydrous)
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve chloral hydrate and anhydrous sodium sulfate in water.
-
In a separate beaker, prepare a solution of aniline in water and add concentrated hydrochloric acid.
-
Add hydroxylamine hydrochloride to the aniline solution and stir until dissolved.
-
Add the aniline solution to the chloral hydrate solution and heat the mixture. A precipitate of isonitrosoacetanilide should form.
-
Cool the mixture and filter the precipitate. Wash the solid with cold water and dry it.
-
Slowly add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, heat the mixture carefully.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The isatin product will precipitate. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it.
Protocol 2: Synthesis of this compound
This protocol provides a general method for the N-isopropylation of isatin.
Materials:
-
Isatin
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the isatin anion.
-
Add 2-bromopropane dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of isatin), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the N-isopropylation of isatin.
Troubleshooting low yield in N-alkylation of isatin.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the N-alkylation of isatin.
Troubleshooting Guides
This guide addresses specific issues that may arise during the N-alkylation of isatin in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
Question: I am not getting a good yield of my N-alkylated isatin. What are the possible causes and how can I improve it?
Answer: Low yields in the N-alkylation of isatin can stem from several factors, including incomplete deprotonation of the isatin nitrogen, undesirable side reactions, or suboptimal reaction conditions.[1][2]
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Incomplete Deprotonation: The N-H bond of isatin must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed.[2] If the base used is not strong enough or is used in insufficient amounts, the reaction will not go to completion.[1]
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Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Using a slight excess of a weaker base like K₂CO₃ can be beneficial.[2] For isatins with strongly electron-withdrawing groups, a stronger base like NaH may be necessary.[2]
-
-
Side Reactions: The isatin molecule has multiple reactive sites, which can lead to the formation of undesired byproducts.
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O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of the O-alkylated isomer.[1][2] While N-alkylation is generally favored with alkali metal bases, the choice of solvent and counter-ion can influence the N/O selectivity.[2]
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Aldol-type Reactions: The isatin nucleus can undergo base-catalyzed self-condensation or reactions with the solvent if it has acidic protons (e.g., acetone).[3][4]
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Epoxide Formation: When using alkylating agents with an acidic methylene group (e.g., phenacyl halides), a competing Darzens-type reaction can occur to form a spiro-epoxide at the C3 position of the isatin.[5] This is favored by strong bases and low-polarity solvents.
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Di-alkylation: With dihaloalkanes like ethylene bromide, double alkylation can occur, leading to the formation of 1,2-di(1-isatinyl)ethane.[3]
-
-
Suboptimal Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP generally give the best results as they effectively solvate the cation of the base and do not interfere with the nucleophile.[3]
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Temperature and Reaction Time: Insufficient heating or short reaction times can lead to incomplete reactions. Conversely, prolonged heating at high temperatures may cause decomposition of the starting material or product.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Issue 2: The Final Product is an Oil or a Sticky Solid and Will Not Crystallize
Question: After workup and solvent removal, my N-alkylated isatin product is an oil or a tacky solid that resists crystallization. How can I solidify it?
Answer: This is a common problem, especially when using high-boiling point solvents like DMF, which can be challenging to remove completely.[1]
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Residual Solvent: Trace amounts of high-boiling point solvents can inhibit crystallization.[1]
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Solution: Dry the product under a high vacuum for an extended period, possibly with gentle heating. Azeotropic removal by adding a more volatile solvent like heptane and evaporating under reduced pressure can also be effective.[2]
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Impurities: The presence of unreacted starting materials, byproducts, or excess alkylating agent can prevent the formation of a crystal lattice.[1]
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Solution: Purify the product using column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[1]
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Inherent Properties: Some N-alkylated isatins, particularly those with long or bulky alkyl chains, may naturally be oils or have low melting points.[1]
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Solution: If the product is pure as determined by NMR or other analytical techniques, it may not crystallize at room temperature. In such cases, the oily product can often be used in the next reaction step without solidification.[2]
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Issue 3: The Purified Product is Contaminated with Unreacted Isatin
Question: After purification, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?
Answer: The similar polarity of some N-alkylated isatins and isatin can make their separation challenging.[1]
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Incomplete Reaction: The primary reason for the presence of starting material is an incomplete reaction.[1]
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Solution: Ensure the reaction goes to completion by using a slight excess of the alkylating agent and base and monitoring the reaction by TLC.[1]
-
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Sub-optimal Chromatography: The chosen solvent system for column chromatography may not be optimal for separation.
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Solution: Carefully optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
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Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of isatin?
A1: The choice of base depends on the specific substrate and alkylating agent. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective for a wide range of alkyl halides.[3][6] For less reactive alkylating agents or deactivated isatins, a stronger base like sodium hydride (NaH) may be required.[2][7] However, stronger bases can also promote side reactions.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is the most commonly used solvent and typically provides good yields.[3][7][8] Other suitable solvents include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidinone (NMP), and acetonitrile (MeCN).[3]
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted N-alkylation of isatin has been shown to be very effective, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[3][6]
Q4: How can I minimize the formation of the O-alkylated byproduct?
A4: Using alkali metal bases like K₂CO₃ or NaH in a polar aprotic solvent like DMF generally favors N-alkylation over O-alkylation.[2] In contrast, using silver salts (e.g., Ag₂CO₃) can promote O-alkylation.
Q5: What should I do if my alkylating agent is not very reactive?
A5: For less reactive alkylating agents (e.g., alkyl chlorides), the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate by an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[8] Increasing the reaction temperature and using a stronger base can also improve the yield.
Data Presentation
Table 1: Effect of Different Bases on the N-alkylation of Isatin with Ethyl Chloroacetate under Microwave Irradiation
| Entry | Base | Solvent | Power (W) / Time (min) | Yield (%) |
| 1 | K₂CO₃ | DMF | 160 / 5 | 92 |
| 2 | Cs₂CO₃ | DMF | 160 / 5 | 93 |
| 3 | Na₂CO₃ | DMF | 160 / 10 | 65 |
| 4 | LiOH | DMF | 160 / 15 | 40 |
| 5 | NaOEt | DMF | 160 / 10 | 55 |
Data adapted from a study on microwave-assisted N-alkylation of isatin.[3]
Experimental Protocols
General Procedure for N-alkylation of Isatin using Potassium Carbonate in DMF:
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To a round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 10 mL).
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Add potassium carbonate (K₂CO₃, 1.3 mmol).
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Stir the mixture at room temperature for 30-45 minutes.[7]
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Add the alkyl halide (1.1 mmol) to the reaction mixture.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC.[7]
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water (50 mL).[3]
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If a solid precipitate forms, collect it by filtration, wash with water, and dry.
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If the product is an oil or does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in N-alkylation of isatin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-Isopropyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Isopropyl-1H-indole-2,3-dione via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent for this compound will dissolve the compound when hot but not when cold. Based on the parent compound, isatin, and general practices for N-alkylated derivatives, a good starting point is a mixed solvent system. Common and effective systems include ethanol/water, and dichloromethane/hexanes.[1] For N-alkylated isatins, ethanol has been reported to be an effective recrystallization solvent.[1][2]
It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent pair for your specific sample, as purity can affect solubility.
Q2: My purified this compound is an oil and won't solidify. What should I do?
A2: The formation of an oil instead of a solid during recrystallization is a common issue, often due to the depression of the melting point by impurities or residual solvent. Here are several troubleshooting steps:
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High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, potentially with gentle heating.[1]
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Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can be achieved by adding the non-polar solvent and scratching the inside of the flask with a glass rod.[1]
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Column Chromatography: If trituration is unsuccessful, the oil may need to be further purified by column chromatography to remove impurities that are inhibiting crystallization. A common eluent system for isatin derivatives is a mixture of hexanes and ethyl acetate.[1]
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Re-dissolve and Recrystallize: Dissolve the oil in a minimal amount of a good solvent and attempt the recrystallization again, perhaps with a different anti-solvent or by allowing for slower cooling.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low recovery after recrystallization can be due to several factors:
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Excess Solvent: Using too much solvent during the initial dissolution step will result in a significant amount of your product remaining in the mother liquor upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost. Ensure your filtration apparatus is pre-heated.
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Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used to further decrease the solubility of the product in the solvent.
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Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crude this compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Select a more polar solvent or a solvent mixture. Incrementally add more hot solvent until the solid dissolves. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; high level of impurities. | Use a lower-boiling solvent. Allow the solution to cool more slowly. Purify the crude material further by column chromatography before recrystallization.[1] |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. Add a seed crystal of the pure compound. |
| Crystals are colored or appear impure. | Colored impurities are present; decomposition of the product. | Perform a hot filtration after dissolving the crude product. Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Ensure the heating temperature is not excessively high to prevent decomposition. |
| Very fine powder precipitates instead of well-defined crystals. | The solution cooled too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Ensure the flask is not disturbed during the cooling process. |
Data Presentation
Table 1: Solubility of Isatin (Parent Compound) in Various Solvents at Different Temperatures
| Solvent | Molar Fraction Solubility at 298.15 K (25 °C) | Molar Fraction Solubility at 318.15 K (45 °C) |
| Water | 5.14 x 10⁻⁵ | 1.15 x 10⁻⁴ |
| Ethanol | 4.09 x 10⁻³ | 9.87 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 4.19 x 10⁻³ | 1.02 x 10⁻² |
| Ethyl Acetate | 5.68 x 10⁻³ | 1.35 x 10⁻² |
| Acetone | - | - |
| Dichloromethane | - | - |
| Toluene | - | - |
| N,N-Dimethylformamide (DMF) | - | - |
Note: Data extracted from literature on isatin solubility. The solubility of this compound is expected to be higher in organic solvents due to the lipophilic isopropyl group.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed during this period. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Dichloromethane/Hexanes)
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Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane (the "good" solvent).
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Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes (the "anti-solvent") dropwise until the solution becomes faintly turbid. If too much anti-solvent is added, add a small amount of hot dichloromethane until the solution becomes clear again.
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Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Mandatory Visualization
Caption: A general workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Overcoming Solubility Challenges with 1-Isopropyl-1H-indole-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Isopropyl-1H-indole-2,3-dione in biological assays.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of DMSO Stock in Aqueous Buffer
Question: I've dissolved this compound in DMSO to make a stock solution. However, when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media), a precipitate forms immediately. How can I resolve this?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this problem:
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Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, create an intermediate dilution in a smaller volume of the buffer, then add this to the final volume. Additionally, add the stock solution dropwise while gently vortexing the buffer to ensure rapid and uniform mixing.
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Lower the Final Concentration: The intended final concentration of your compound may exceed its solubility limit in the aqueous buffer. It is advisable to determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum achievable concentration without precipitation.
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Control the DMSO Concentration: While DMSO is an excellent solvent for many nonpolar compounds, its final concentration in the assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation issues.[1] Ensure that the final DMSO concentration is consistent across all experimental and control groups.[2]
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Temperature Considerations: Ensure that your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution. Solubility can be temperature-dependent, and adding a compound to a cold solution can decrease its solubility.
Issue 2: Compound Appears Soluble Initially but Precipitates Over Time in the Incubator
Question: My assay plate looks fine after adding this compound, but after a few hours of incubation, I observe cloudiness or crystalline precipitate in the wells. What is causing this delayed precipitation?
Answer: Delayed precipitation can be due to several factors related to the compound's stability and the assay conditions over time.
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Metastable Supersaturation: The initial dilution may create a supersaturated solution that is temporarily stable but will eventually equilibrate by precipitating the excess compound.
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pH and Temperature Shifts: The environment inside an incubator (e.g., 37°C, 5% CO2) can lead to slight changes in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.
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Interactions with Media Components: Components within the cell culture media, such as salts and proteins, can interact with the compound over time, leading to the formation of insoluble complexes.
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Compound Instability: The compound itself may not be stable under the assay conditions and could be degrading into less soluble byproducts.
Solutions:
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Formulation Strategies: Consider using solubilizing agents such as cyclodextrins or creating a solid dispersion to improve and maintain the solubility of this compound in your aqueous medium.
-
Regular Media Changes: For longer-term assays, more frequent replacement of the media containing the compound can help to avoid issues related to compound degradation and pH shifts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on the properties of the parent compound, isatin, and other N-alkylated derivatives, Dimethyl Sulfoxide (DMSO) is a suitable initial solvent. It is important to create a high-concentration stock solution in 100% DMSO that can be further diluted into your experimental buffer.
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: The tolerance to DMSO varies between cell lines.[3][4] As a general guideline, a final DMSO concentration of 0.5% or lower is well-tolerated by most cell lines.[1] For sensitive cell types or long-term experiments, it is recommended to keep the final concentration at or below 0.1%.[3][4] It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
Q3: How can cyclodextrins help with the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Q4: What are solid dispersions and how can they improve solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[6][7] By reducing the particle size of the drug to a molecular level and improving its wettability, solid dispersions can significantly enhance the dissolution rate and apparent solubility of the compound in aqueous media.[7]
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Solubility |
| Isatin | Dichloromethane | 25 | High |
| Isatin | Toluene | 25 | Moderate |
| Isatin | Acetone | 25 | High |
| Isatin | Ethyl Acetate | 25 | Moderate |
| Isatin | 1,4-Dioxane | 25 | High |
| Isatin | N,N-Dimethylformamide (DMF) | 25 | High |
| Isatin | Tetrahydrofuran (THF) | 25 | High |
| Isatin | Acetonitrile | 25 | Moderate |
| 1-Isopropyl-5-methyl-1H-indole-2,3-dione | Not Specified | Not Specified | XLogP3: 2.1 |
Note: The XLogP3 value is a computed measure of hydrophobicity; a higher value indicates lower aqueous solubility. The provided value for the methylated analog suggests that this compound is also likely to have low aqueous solubility.
Table 1: Tolerability of Common Solvents in Cell-Based Assays
| Solvent | Typical Final Concentration | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Can be cytotoxic at higher concentrations.[1][3][4] |
| Ethanol | ≤ 0.5% | Can have biological effects on cells. |
| Methanol | ≤ 0.1% | Generally more toxic than ethanol. |
| Polyethylene Glycol (PEG) 400 | ≤ 1% | Can be a good alternative for some compounds. |
| Cyclodextrins (e.g., HP-β-CD) | Varies (e.g., 1-10 mM) | Generally well-tolerated, but can have cholesterol-extracting effects at high concentrations. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol helps establish the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
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Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be from 2% down to 0.0156%. Also, include a "no DMSO" control.
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Cell Treatment: Remove the old medium and add the DMSO dilutions to the respective wells.
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Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
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Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).
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Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and effective way to prepare inclusion complexes to enhance aqueous solubility.[8]
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Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD). A 1:1 molar ratio is a good starting point.
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Mixing: Accurately weigh the calculated amounts of the compound and cyclodextrin and place them in a mortar.
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Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the mortar to form a thick paste. Knead the paste for 30-60 minutes.
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Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.
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Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
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Solubility Testing: Test the solubility of the prepared inclusion complex in your aqueous assay buffer and compare it to the uncomplexed compound.
Visualizations
Caption: Experimental workflow for using this compound in biological assays.
Caption: Troubleshooting logic for addressing precipitation of this compound.
References
- 1. ijrpc.com [ijrpc.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00899A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. routledge.com [routledge.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Alternative bases for the deprotonation of isatin in N-alkylation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative bases for the deprotonation of isatin in N-alkylation reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of N-Alkylated Product
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Question: My N-alkylation reaction of isatin is resulting in a low yield or no product. What are the possible causes and how can I improve it?
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Answer: Low yields in isatin N-alkylation can stem from several factors, primarily incomplete deprotonation, side reactions, or suboptimal reaction conditions.[1]
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Incomplete Deprotonation: The N-H proton of isatin must be removed by a base to form the reactive isatin anion.[1] If the chosen base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.[1]
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Troubleshooting:
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Base Strength: Ensure the base is sufficiently strong to deprotonate isatin (pKa ≈ 10.4). Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are commonly effective.[2][3][4] For less reactive alkylating agents, stronger bases like sodium hydride (NaH) or calcium hydride (CaH₂) in an anhydrous solvent might be necessary.[2][4]
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Base Quantity: Use a slight excess of the base (e.g., 1.3 equivalents) to ensure complete deprotonation.[2][5]
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-
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Side Reactions: The isatin molecule has other reactive sites. Under basic conditions, side reactions such as aldol-type condensations or reactions at the keto-carbonyl groups can occur, consuming the starting material.[1][2] O-alkylation is another potential side reaction, although N-alkylation is generally favored with alkali metal bases.
-
Troubleshooting:
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Reaction Temperature: Lowering the reaction temperature can sometimes minimize side reactions. However, this may also slow down the desired N-alkylation. Careful optimization is needed.
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Choice of Base and Solvent: The choice of base and solvent can influence the N/O alkylation ratio. For instance, the use of silver salts can favor O-alkylation, whereas alkali metal salts predominantly yield N-alkylated products.
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-
-
Suboptimal Reaction Conditions:
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Troubleshooting:
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Solvent: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred as they effectively dissolve the isatin anion.[2][3]
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Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][6] Microwave irradiation can significantly reduce reaction times and often improves yields compared to conventional heating.[2][3][5]
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Issue 2: Formation of Undesired Byproducts
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Question: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
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Answer: The most common byproducts in isatin N-alkylation are the O-alkylated isomer and products resulting from reactions with the solvent or alkylating agent.
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O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at the nitrogen or the oxygen atom.
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Identification: O-alkylated products will have different spectroscopic characteristics (NMR, IR) compared to the N-alkylated product.
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Minimization: As mentioned, using alkali metal bases (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF) generally favors N-alkylation.
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Epoxide Formation: When using alkylating agents with acidic methylene groups (e.g., phenacyl halides), competitive formation of an epoxide at the C3 position of isatin can occur. This is favored by strong bases and low-polarity solvents at low temperatures.
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Minimization: To favor N-alkylation over epoxide formation, using a weaker base like K₂CO₃ in a polar aprotic solvent is recommended.
-
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Aldol-type Reactions: When using a base like K₂CO₃ in a solvent like acetone, aldol condensation can be a competing side reaction.[2]
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Minimization: Avoid using ketonic solvents if aldol side reactions are observed. Switch to a non-reactive polar aprotic solvent like DMF or NMP.[2]
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Issue 3: Difficulty in Product Isolation and Purification
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Question: My N-alkylated product is an oil and difficult to solidify, or it is contaminated with starting isatin. What purification strategies can I use?
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Answer: These are common challenges in the purification of N-alkylated isatins.
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Product is an Oil:
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Troubleshooting:
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Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product has low solubility, such as hexanes or diethyl ether.[1]
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Column Chromatography: If trituration is unsuccessful, purify the product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[1]
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-
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Contamination with Starting Material:
-
Troubleshooting:
-
Drive the Reaction to Completion: Ensure the reaction goes to completion by using a slight excess of the alkylating agent and base, and monitoring by TLC.[1]
-
Optimize Chromatography: If separation by column chromatography is difficult due to similar polarities, try using a different solvent system or a different stationary phase.
-
-
-
Data Presentation: Comparison of Alternative Bases
The following table summarizes the performance of various bases for the N-alkylation of isatin under different reaction conditions.
| Base | Alkylating Agent | Solvent | Method | Time | Yield (%) | Reference |
| K₂CO₃ | Methyl Iodide | DMF | Conventional | 1.5 - 2 h | ~80 | [5] |
| K₂CO₃ | Methyl Iodide | DMF | Microwave | 3 min | 95 | [5] |
| Cs₂CO₃ | Ethyl Chloroacetate | DMF | Microwave | 3 min | 93 | [2] |
| K₂CO₃ | Alkyl Bromide | DMF | Conventional | 48 h | ~80 | [5] |
| NaH | Various | DMF/THF | Conventional | - | - | [4] |
| CaH₂ | Various | - | Conventional | - | - | [2][4] |
| NaOEt | Ethyl Chloroacetate | EtOH | Microwave | - | - | [2] |
| KF/Al₂O₃ | Various Alkyl Halides | ACN | Microwave/Reflux | - | - | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Representative Protocol for Microwave-Assisted N-Alkylation of Isatin using K₂CO₃
This protocol is adapted from a literature procedure for the efficient N-alkylation of isatin.[2][5]
Materials:
-
Isatin (1.0 mmol, 147 mg)
-
Alkyl halide (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol, 180 mg)
-
N,N-Dimethylformamide (DMF) (a few drops to create a slurry)
Procedure:
-
In a microwave-safe reaction vessel, combine isatin, the alkyl halide, and potassium carbonate.
-
Add a few drops of DMF to form a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves (e.g., at a power of 160-500 W) for a specified time (typically 3-10 minutes), monitoring the temperature.
-
After the reaction is complete (as determined by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting a suitable base for the N-alkylation of isatin.
Caption: Workflow for selecting a base for isatin N-alkylation.
References
Preventing O-alkylation side products in isatin synthesis.
Welcome to the Technical Support Center for Isatin Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isatin derivatives, with a particular focus on preventing the formation of O-alkylation side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of isatin alkylation?
Under basic conditions, isatin forms a highly conjugated anion that can be alkylated at two primary positions: the nitrogen atom (N-alkylation) to yield the desired N-substituted isatin, and the oxygen atom of the C2-carbonyl group (O-alkylation) to form a 2-alkoxy-indol-3-one isomer.[1] N-alkylation is generally the favored and more stable product.[2]
Q2: Why is O-alkylation a common side reaction in isatin synthesis?
The isatin anion is an ambident nucleophile, meaning it has two reactive sites with significant electron density: the nitrogen and the oxygen atoms.[3] This dual reactivity leads to a competition between N-alkylation and O-alkylation, with the reaction conditions dictating the major product.
Q3: What are the key factors that influence the N- vs. O-alkylation ratio?
The regioselectivity of isatin alkylation is primarily influenced by:
-
The Base/Counter-ion: Alkali metal bases (e.g., K₂CO₃, NaH) generally favor N-alkylation, while silver salts (e.g., Ag₂O) are known to promote O-alkylation.[3]
-
The Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile tend to favor N-alkylation.[4]
-
The Alkylating Agent: The reactivity and steric bulk of the alkylating agent can influence the reaction pathway.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
Troubleshooting Guide: Preventing O-Alkylation
Issue: Significant formation of O-alkylated side product detected.
This is a common issue that can significantly reduce the yield of the desired N-alkylated isatin. The following steps provide a systematic approach to troubleshoot and minimize this side reaction.
Step 1: Evaluate and Optimize the Base
The choice of base is the most critical factor in controlling the regioselectivity of isatin alkylation.
-
Problem: The base being used may be promoting O-alkylation.
-
Solution: Switch to an alkali metal base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices for promoting N-alkylation.[4] Stronger bases like sodium hydride (NaH) can also be used effectively, particularly for less reactive alkylating agents or deactivated isatin rings.[1]
-
Rationale: According to the Hard and Soft Acid-Base (HSAB) principle, the isatin anion has a "hard" oxygen center and a "softer" nitrogen center. Alkali metal cations (like K⁺ and Na⁺) are "hard" acids and associate with the hard oxygen center, leaving the softer nitrogen atom more available for nucleophilic attack on the alkylating agent.[5] Conversely, silver ions (Ag⁺) are "soft" acids and preferentially coordinate with the softer nitrogen atom, making the hard oxygen atom more nucleophilic and thus favoring O-alkylation.
Step 2: Re-evaluate the Solvent System
The solvent plays a crucial role in the solvation of the isatin anion and the counter-ion, which in turn affects the nucleophilicity of the nitrogen and oxygen atoms.
-
Problem: The current solvent may not be optimal for favoring N-alkylation.
-
Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) is the most commonly used and highly effective solvent for selective N-alkylation of isatin.[6] Other suitable options include dimethyl sulfoxide (DMSO) and acetonitrile (ACN).
-
Rationale: Polar aprotic solvents effectively solvate the cation of the base, leading to a "freer" and more reactive isatin anion. In these solvents, the nitrogen atom, being inherently more nucleophilic, is more likely to attack the alkylating agent.
Step 3: Consider the Alkylating Agent and Reaction Temperature
-
Problem: Highly reactive alkylating agents or elevated temperatures might be leading to a loss of selectivity.
-
Solution:
-
For highly reactive alkylating agents like methyl iodide, ensure the reaction is performed at a controlled temperature. Room temperature or slightly elevated temperatures (e.g., 70°C) are often sufficient.[6]
-
Consider the possibility of kinetic vs. thermodynamic control. N-alkylation is generally the thermodynamically more stable product. Running the reaction for a sufficient duration at a moderate temperature can favor the formation of the thermodynamic product.[7][8][9]
-
Data Presentation: N-Alkylation Protocols and Yields
The following tables summarize various protocols for the N-alkylation of isatin, highlighting the reaction conditions and reported yields. Note that in many cases, the yield of the O-alkylated product is not reported, as it is often a minor component under these optimized conditions.
Table 1: Conventional Heating Methods for N-Alkylation of Isatin
| Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 | ~80 | [6] |
| Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temp. | 48 | ~80 | [6] |
| 2-Chloro-N-phenylacetamide | K₂CO₃ / KI | DMF | 80 | 24 - 72 | Not specified |
TBAB: Tetra-n-butylammonium bromide
Table 2: Microwave-Assisted Methods for N-Alkylation of Isatin
| Alkylating Agent | Base/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference(s) |
| Methyl Iodide | K₂CO₃ | DMF | 300 | 3 | 95 | [4][6] |
| Ethyl Iodide | K₂CO₃ | DMF | 300 | 3 | 90 | [4] |
| Benzyl Chloride | K₂CO₃ | DMF | 200 | 5 | 96 | [4] |
| Ethyl Chloroacetate | K₂CO₃ | DMF | 200 | 3 | 76 | [4] |
| Ethyl Chloroacetate | Cs₂CO₃ | DMF | Not specified | Not specified | 93 | [4] |
Experimental Protocols
Protocol 1: Classical N-Methylation of Isatin under Conventional Heating[6]
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
Methyl Iodide (CH₃I) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Dissolve isatin in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature until the formation of the isatin anion is complete (cessation of any gas evolution).
-
Add methyl iodide to the reaction mixture.
-
Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-methylisatin.
-
Protocol 2: Microwave-Assisted N-Alkylation of Isatin[4]
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Alkyl Halide (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.3 mmol)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (a few drops to create a slurry)
-
-
Procedure:
-
In a microwave-safe vessel, intimately mix isatin, the chosen alkyl halide, and the base.
-
Add a few drops of DMF or NMP to form a slurry.
-
Expose the mixture to microwave irradiation (e.g., 200-300 W) for a few minutes (typically 3-5 minutes).
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, cool the vessel and isolate the product as described in Protocol 1.
-
Visualizations
Caption: Competing N- and O-alkylation pathways of the isatin anion.
Caption: A logical workflow for troubleshooting and minimizing O-alkylation.
Caption: Application of the HSAB principle to explain regioselectivity.
References
- 1. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HSAB theory - Wikipedia [en.wikipedia.org]
- 9. prats-qchem.medium.com [prats-qchem.medium.com]
Technical Support Center: Synthesis of 1-Isopropyl-1H-indole-2,3-dione (N-isopropylisatin)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis and scale-up of 1-Isopropyl-1H-indole-2,3-dione for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
This compound, also known as N-isopropylisatin, is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a significant class of heterocyclic compounds that serve as important precursors in the synthesis of pharmaceuticals and other biologically active molecules.[1] N-alkylation of the isatin core, in this case with an isopropyl group, can reduce the lability of the isatin nucleus towards bases while preserving its reactivity for further modifications.[2][3] N-substituted isatins are investigated for various biological activities, including antiviral, cytotoxic, and caspase inhibition properties.[1][2]
Q2: What are the common synthetic routes for preparing N-substituted isatins like this compound?
The most common and direct method is the N-alkylation of isatin. This process typically involves deprotonating the nitrogen atom of isatin with a base to form the isatin anion, which then acts as a nucleophile, attacking an alkylating agent (e.g., 2-bromopropane or isopropyl iodide).[3] Alternative, though often more complex, routes involve multi-step syntheses starting from N-alkylanilines.[4]
Q3: Which bases and solvents are recommended for the N-alkylation of isatin on a larger scale?
For scaling up, milder and easier-to-handle bases are preferred over hazardous reagents like sodium hydride (NaH).
-
Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective and commonly used.[3] Calcium hydride (CaH₂) has also been reported as a viable option.[5]
-
Solvents: Aprotic polar solvents are ideal. N,N-dimethylformamide (DMF) is the most frequently used solvent for this reaction.[6][7] N-methyl-2-pyrrolidinone (NMP) is also an excellent alternative.[3]
Q4: Can microwave-assisted synthesis be used for this reaction?
Yes, microwave irradiation is a highly effective method for the N-alkylation of isatin. It has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[2][3][4] This makes it an attractive option for rapid library synthesis and methods development, which can then be adapted for scale-up.
Troubleshooting Guide
Issue 1: The yield of the N-alkylation reaction is consistently low.
-
Potential Cause: Incomplete Deprotonation. The nitrogen of the isatin must be fully deprotonated to form the reactive nucleophilic anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.[8]
-
Potential Cause: Suboptimal Reaction Conditions. The reaction may be too slow at room temperature.
-
Potential Cause: Side Reactions. The isatin molecule has other reactive sites. Under strongly basic conditions, side reactions such as aldol-type condensations can occur, consuming the starting material.[8] O-alkylation is another possible side reaction, although N-alkylation is generally favored.[8]
-
Solution: Use a milder base like K₂CO₃ instead of stronger alternatives. Avoid excessively high temperatures. Ensure the quality of the alkylating agent, as impurities can catalyze side reactions.
-
Issue 2: The final product is an oil and will not solidify.
-
Potential Cause: Residual Solvent. Small amounts of high-boiling solvents like DMF or NMP can be trapped in the product, preventing crystallization.
-
Solution: Dry the product under a high vacuum for an extended period, with gentle heating if the product is thermally stable.
-
-
Potential Cause: Impurities. The presence of unreacted starting materials or side products can act as an impurity, inhibiting crystallization.
-
Solution 1 (Trituration): Attempt to induce crystallization by triturating the oil. Dissolve the oil in a minimal amount of a solvent like dichloromethane and then add a non-polar anti-solvent (e.g., cold hexanes or diethyl ether) dropwise while scratching the side of the flask with a glass rod.[8]
-
Solution 2 (Chromatography): If trituration fails, purify the product using column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[8]
-
Issue 3: The purified product is still contaminated with starting isatin.
-
Potential Cause: Incomplete Reaction. The most common reason is that the reaction did not go to completion.
-
Solution: Before workup, carefully monitor the reaction using Thin Layer Chromatography (TLC). If starting material remains, consider adding a slight excess (e.g., 0.1 eq) of the alkylating agent or allowing the reaction to stir for a longer duration.[8]
-
-
Potential Cause: Sub-optimal Chromatography. The polarity of N-isopropylisatin and isatin can be similar, making separation difficult.
-
Solution: Optimize the column chromatography solvent system. Use a shallow gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to achieve better separation.
-
Experimental Protocols & Data
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted for a gram-scale synthesis suitable for preclinical supply.
Materials:
-
Isatin (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of isatin) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 2-bromopropane to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the isatin spot is no longer visible (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water (approximately 10 times the volume of DMF used). A precipitate may form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash twice with water and once with brine to remove residual DMF.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin.
| Alkylating Agent | Base / Solvent | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isopropyl Halide | K₂CO₃ / DMF | Conventional Heating | 1-2 h | ~85-95% | [4] |
| Isopropyl Halide | Cs₂CO₃ / DMF | Conventional Heating | 1-2 h | ~90-98% | [3] |
| Isopropyl Halide | K₂CO₃ / DMF | Microwave (300W) | 3 min | ~95% | [4] |
| Ethyl Chloroacetate | K₂CO₃ / DMF | Conventional Heating (85°C) | 2 h | 68% | [3] |
| Ethyl Chloroacetate | K₂CO₃ / DMF | Microwave (200W) | 3 min | 76% |[3] |
Note: Yields are representative and can vary based on specific reaction scale and conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of N-isopropylisatin.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low yield in N-alkylation.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin [mdpi.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-Isopropyl-1H-indole-2,3-dione and Other Isatin Analogs
Introduction: The Privileged Scaffold of Isatin in Drug Discovery
Isatin (1H-indole-2,3-dione) stands as a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated for its remarkable synthetic versatility and broad spectrum of biological activities.[1] This endogenous compound, found in various natural sources, has captivated researchers for decades, leading to the development of a vast library of derivatives with potent pharmacological properties. The isatin core, with its reactive C3-keto group and amenable N1-position, serves as an ideal template for structural modifications, enabling the fine-tuning of its bioactivity.[2] This guide provides an in-depth comparative analysis of the bioactivity of a specific N-alkylated analog, 1-Isopropyl-1H-indole-2,3-dione, against other notable isatin derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and antiviral properties, supported by experimental data and detailed protocols, to elucidate the structure-activity relationships that govern their therapeutic potential.
Synthesis of this compound and Selected Analogs
The synthesis of N-substituted isatin derivatives is a well-established process in organic chemistry, typically involving the N-alkylation or N-arylation of the isatin core. The general approach for synthesizing this compound and other N-alkylated analogs involves the reaction of isatin with an appropriate alkyl halide in the presence of a base.
General Synthetic Protocol for N-Alkylated Isatins
A common and effective method for the N-alkylation of isatin is the reaction with an alkyl halide in a polar aprotic solvent, such as dimethylformamide (DMF), using a suitable base like potassium carbonate (K₂CO₃) to deprotonate the indole nitrogen.
Step-by-Step Synthesis of this compound:
-
Reaction Setup: To a solution of isatin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2 equivalents).
-
Addition of Alkylating Agent: While stirring at room temperature, add 2-bromopropane (isopropyl bromide) (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
This general protocol can be adapted for the synthesis of other N-alkylated isatin analogs by substituting 2-bromopropane with the corresponding alkyl halide.
Caption: General workflow for the synthesis of N-alkylated isatins.
Comparative Bioactivity Analysis
The biological activity of isatin derivatives is profoundly influenced by the nature of the substituent at the N1-position. The introduction of an isopropyl group in this compound is expected to modulate its lipophilicity and steric profile, thereby affecting its interaction with biological targets.
Anticancer Activity
Isatin and its analogs have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and angiogenesis, and the induction of apoptosis. N-alkylation has been shown to enhance the anticancer potency of the isatin scaffold.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Isatin Analogs
| Compound | N1-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Isopropyl | Data Not Available | - | - |
| 1-Methylisatin | Methyl | U937 (Lymphoma) | >100 | [3] |
| 1-Ethylisatin | Ethyl | U937 (Lymphoma) | >100 | [3] |
| 1-Propylisatin | Propyl | U937 (Lymphoma) | >100 | [3] |
| 1-Benzylisatin | Benzyl | U937 (Lymphoma) | 12.5 | [3] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | p-Methylbenzyl | U937 (Lymphoma) | 0.49 | [3] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | p-Methylbenzyl | Jurkat (Leukemia) | 0.49 | [3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for other N-alkylated isatins to provide a contextual comparison.
Structure-activity relationship (SAR) studies indicate that introducing an aromatic ring with a linker at the N1 position significantly enhances cytotoxic activity compared to simple N-alkyl substituents.[3] Furthermore, electron-withdrawing groups on the phenyl ring of the N-benzyl substituent and halogenation of the isatin core can further increase potency.[3]
Caption: Proposed mechanism of anticancer action for some N-alkylated isatins.
Antimicrobial Activity
The isatin scaffold has been a fruitful source of novel antimicrobial agents. Modifications at various positions of the isatin ring have led to compounds with significant activity against a range of bacteria and fungi. N-substitution is a key strategy to enhance the antimicrobial properties of isatin.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Isatin Analogs
| Compound | N1-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Isopropyl | Data Not Available | - | - |
| Isatin | - | Staphylococcus aureus | >100 | [4] |
| 5-Chloroisatin | - | Escherichia coli | >100 | [4] |
| Diisopropylamino-N-Mannich base of 5-chloroisatin | Diisopropylamino-methyl | Gram-negative bacteria | - (Significant inhibition zones) | [4] |
The antimicrobial activity of isatin derivatives is often enhanced by the presence of a halogen atom at the C5 position and an amino moiety at the N1 position.[4] The diisopropylamino-N-Mannich base of 5-chloroisatin was identified as a particularly active compound against Gram-negative bacteria.[4]
Antiviral Activity
Isatin derivatives have a long history in antiviral research, with methisazone (an N-methylisatin derivative) being one of the earliest synthetic antiviral drugs. The antiviral spectrum of isatin analogs is broad, encompassing activity against various DNA and RNA viruses.
Table 3: Comparative Antiviral Activity of N-Substituted Isatin Analogs
| Compound | N1-Substituent | Virus | Activity | Reference |
| This compound | Isopropyl | Data Not Available | - | - |
| N-Methylisatin-β-thiosemicarbazone (Methisazone) | Methyl | Poxviruses | Clinically used antiviral | [5] |
| N-substituted isatins | Various | SARS-CoV-2 Main Protease | Inhibition >50% at 50 µM | [5] |
| Isatin N-Mannich bases | Morpholinomethyl | HIV-1, HIV-2 | EC₅₀ > 2 µg/mL | [5] |
Note: Specific antiviral data for this compound is not available in the reviewed literature. The table showcases the antiviral potential of other N-substituted isatins.
The antiviral activity of isatin derivatives is highly dependent on the nature of the substituents at both the N1 and C3 positions. For instance, N-Mannich bases of isatin have shown activity against HIV, while other N-substituted derivatives have demonstrated inhibitory effects against the SARS-CoV-2 main protease.[5]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other analogs) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Agar Diffusion Method for Antimicrobial Susceptibility
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.
-
Application of Test Compounds: Impregnate sterile paper discs with known concentrations of the test compounds. Place the discs on the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with different concentrations of the test compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Perspectives
This guide has provided a comparative overview of the bioactivity of this compound and other isatin analogs, highlighting the significant influence of N1-substitution on their anticancer, antimicrobial, and antiviral properties. While direct comparative data for the isopropyl derivative is limited, the existing literature on N-alkylated isatins underscores the potential of this class of compounds in drug discovery. The structure-activity relationships discussed herein provide a rational basis for the design of novel, more potent isatin-based therapeutic agents. Further research focusing on the systematic evaluation of a series of N-alkylated isatins, including this compound, under standardized assay conditions is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
N-Substituted Isatins: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic substitution at the N-1 position of the isatin core has been a focal point of structure-activity relationship (SAR) studies, leading to the development of potent anticancer, antibacterial, and anticonvulsant agents. This guide provides a comparative analysis of N-substituted isatin derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.
Data Presentation: Comparative Biological Activity
The biological efficacy of N-substituted isatins is profoundly influenced by the nature of the substituent at the N-1 position, as well as substitutions on the aromatic ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different derivatives.
Anticancer Activity of N-Substituted Isatins
The anticancer activity of N-substituted isatins is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | N-Substituent | Ring Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | -CH2-Ph | 5,7-di-Br | MCF-7 (Breast) | 0.49[1] | Doxorubicin | ~0.1 |
| 1b | -CH2-(p-CH3-Ph) | 5,7-di-Br | U937 (Lymphoma) | 0.49[1] | - | - |
| 1c | -(CH2)3-SeCN | 5,7-di-Br | MCF-7 (Breast) | <1[2] | Vinblastine | ~1 |
| 1d | -CH2-Ph | 5-Br | K562 (Leukemia) | 2.32[3] | - | - |
| 1e | -CH2-Ph | 5,6,7-tri-Br | K562 (Leukemia) | 1.75[3] | - | - |
| 1f | -CH2-Ph | 5,6,7-tri-Br | HepG2 (Liver) | 3.20[3] | - | - |
| 1g | -CH2-Ph | 5,6,7-tri-Br | HT-29 (Colon) | 4.17[3] | - | - |
| 1h | N-benzyl | - | A549 (Lung) | 1.17[4] | Sunitinib | 8.11[4] |
Key SAR Observations for Anticancer Activity:
-
N-Alkylation and Arylation: The introduction of an N-alkyl or N-benzyl group is often crucial for potent anticancer activity.[1][4]
-
Halogenation: Substitution with halogens, particularly bromine, at the C5 and C7 positions of the isatin ring generally enhances cytotoxicity.[1] Tri-halogenation can further increase potency.
-
Functionalized Side Chains: Incorporating moieties like isothiocyanates or selenocyanates on the N-alkyl chain can lead to highly active compounds.[2]
Antibacterial Activity of N-Substituted Isatins
The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), with lower values indicating stronger antibacterial action.
| Compound ID | N-Substituent | Ring Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2a | -CH2-Ph | 5-Br | S. aureus | 3.12 | - | - |
| 2b | -(CH2)2-ferrocene | 5-F | T. vaginalis | <10 | - | - |
| 2c | -(CH2)2-ferrocene | 5-Cl | T. vaginalis | <10 | - | - |
| 2d | N-Mannich bases | 5-halogenation | Various bacteria | - | - | - |
Key SAR Observations for Antibacterial Activity:
-
Lipophilicity: Increasing the lipophilic character through N-alkylation and halogenation at the C5 position can facilitate transport across the bacterial membrane, enhancing activity.[5][6]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the isatin ring is often associated with improved antibacterial potency.[6]
-
Hybrid Molecules: Conjugating isatin with other antimicrobial pharmacophores, such as ferrocene, can lead to potent hybrid molecules.[7]
Anticonvulsant Activity of N-Substituted Isatins
Anticonvulsant activity is often assessed in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.
| Compound ID | N-Substituent | Ring Substituent(s) | Test | Activity |
| 3a | -COCH3 | 5-unsubstituted | MES | Protection at 30 mg/kg |
| 3b | -COCH3 | 5-Br | MES | Protection at 30 mg/kg |
| 3c | 1-(morpholinomethyl) | various | MES & scPTZ | Active |
| 3d | -CH3 | 5-Br | MES & scPTZ | Broad-spectrum activity |
Key SAR Observations for Anticonvulsant Activity:
-
N-Acetylation and N-Methylation: The presence of small N-acetyl or N-methyl groups can confer significant anticonvulsant properties.[8]
-
Pharmacophore Features: Essential structural features for anticonvulsant activity include a hydrogen bond acceptor/donor unit, an electron donor atom, and a hydrophobic domain, which can be modulated by N-substitution.[5]
-
Broad-Spectrum Activity: Certain N-substituted isatins demonstrate efficacy in both MES and scPTZ tests, indicating a broad spectrum of anticonvulsant action.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of N-substituted isatins.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted isatin derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-substituted isatin derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate a key mechanism of action and a typical experimental workflow for the evaluation of N-substituted isatins.
Caption: Experimental workflow for anticancer screening of N-substituted isatins.
Caption: Mechanism of tubulin polymerization inhibition by N-substituted isatins.[2][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Antimicrobial Efficacy of N-Substituted Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative overview of the antimicrobial efficacy of N-substituted isatin derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential. While specific data for 1-Isopropyl-1H-indole-2,3-dione is limited in the reviewed literature, this document consolidates findings for structurally related N-substituted isatins to provide a valuable reference for researchers in the field.
Comparative Antimicrobial Performance
N-substituted isatin derivatives have been demonstrated to exhibit inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The antimicrobial potency of these compounds is significantly influenced by the nature and position of substituents on the isatin ring.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of N-substituted isatin derivatives against various microbial strains, in comparison to standard antimicrobial agents.
| Compound | Microorganism | MIC (µg/mL) | Reference Antibiotic(s) | Reference MIC (µg/mL) |
| Isatin-Thiazole Derivative (7f) | Staphylococcus aureus (MRSA) | Potent | Nystatin | - |
| Isatin-Thiazole Derivative (7h) | Candida albicans | Equivalent to Nystatin | Nystatin | - |
| Isatin-Thiazole Derivative (11f) | Candida albicans | Equivalent to Nystatin | Nystatin | - |
| Isatin-Thiazole Derivatives (7b, 7d, 14b) | Escherichia coli | Potent | - | - |
| Indole-Triazole Derivative (3d) | Various Bacteria & Fungi | 3.125-50 | Ampicillin, Sultamicillin, Ciprofloxacin, Fluconazole | Ciprofloxacin: 0.09 (against E. coli) |
| Indole-Thiadiazole Derivative (2c) | Bacillus subtilis | 3.125 | - | - |
| Indole-Triazole Derivative (3c) | Bacillus subtilis | 3.125 | - | - |
Note: "Potent" and "Equivalent to Nystatin" are qualitative descriptions from the source material where specific MIC values were not provided in the abstract.[1]
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment and comparison of antimicrobial efficacy. The following are detailed protocols for common in vitro antimicrobial susceptibility tests.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disk Diffusion (Kirby-Bauer) Test for Antimicrobial Susceptibility
The disk diffusion method is a qualitative test that provides a preliminary assessment of a compound's antimicrobial activity.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compound: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of no microbial growth around the disk. A larger zone of inhibition generally indicates greater antimicrobial potency.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action: Inhibition of Tyrosyl-tRNA Synthetase
Some isatin derivatives are proposed to exert their antimicrobial effect by inhibiting essential bacterial enzymes. One such target is tyrosyl-tRNA synthetase (TyrRS), which is crucial for protein synthesis.
Caption: Proposed inhibition of bacterial protein synthesis by isatin derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of a test compound.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Conclusion
The available evidence strongly suggests that the isatin scaffold is a valuable starting point for the development of novel antimicrobial agents. The antimicrobial activity of N-substituted isatin derivatives is highly dependent on their specific chemical structures. While this guide provides a comparative overview based on existing literature for this class of compounds, further research is warranted to elucidate the specific antimicrobial profile of this compound. The detailed experimental protocols and conceptual frameworks presented herein offer a solid foundation for researchers to conduct such investigations and contribute to the growing body of knowledge on isatin-based antimicrobials.
References
Comparative Analysis of 1-Isopropyl-1H-indole-2,3-dione: In Vivo vs. In Vitro Activity
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro biological activities of 1-Isopropyl-1H-indole-2,3-dione, a derivative of the versatile heterocyclic scaffold, isatin (1H-indole-2,3-dione). Due to the limited direct experimental data on this specific isopropyl derivative, this analysis draws upon structure-activity relationship (SAR) studies of closely related N-alkylated isatins to project its potential biological profile. This guide also presents a comparative landscape of alternative isatin-based compounds and details the experimental protocols for key biological assays.
Introduction to this compound
Isatin and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The biological activity of isatin derivatives can be significantly modulated by substitutions at the N-1, C-5, and C-7 positions of the indole ring. N-alkylation, in particular, has been shown to influence the lipophilicity and, consequently, the biological efficacy of these compounds. This compound, with its isopropyl group at the N-1 position, is expected to exhibit a distinct biological profile compared to other N-alkylated analogs.
Predicted and Inferred Biological Activities
Based on the structure-activity relationships of N-alkylated isatin derivatives, this compound is anticipated to possess a range of biological activities. The isopropyl group, being a small, branched alkyl chain, is likely to enhance the compound's lipophilicity, which may improve its cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Anticancer Activity
In vitro studies on various N-alkyl isatin derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Table 1: Comparative In Vitro Anticancer Activity of N-Substituted Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-methyl isatin | Various | Varies | [1] |
| N-ethyl isatin | Various | Varies | [1] |
| N-benzyl isatin | MCF-7 | 23-66 | [2] |
| This compound | - | Predicted to be active | - |
In vivo, N-substituted isatins have shown tumor growth inhibition in xenograft models. The enhanced lipophilicity of N-alkylated derivatives can contribute to better bioavailability and in vivo efficacy.
Antimicrobial and Antiviral Activity
Isatin derivatives are known for their antimicrobial and antiviral properties. N-alkylation has been reported to enhance the antibacterial activity of isatins.
Table 2: Comparative In Vitro Antimicrobial Activity of Isatin Derivatives
| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Isatin | M. tuberculosis H37Rv | 10-20 µg/mL | [3] |
| 5-Methyl isatin derivatives | Variola and vaccinia viruses | EC50 > 4.3 µg/mL | [3] |
| This compound | - | Predicted to be active | - |
Enzyme Inhibition
Isatin derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in Alzheimer's disease.
Table 3: Comparative In Vitro Acetylcholinesterase (AChE) Inhibition by Isoindoline-1,3-dione Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | 0.91 | |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | 2.1 - 7.4 | |
| This compound | - | Potential for activity |
Alternatives to this compound
The field of isatin-based drug discovery is rich with alternatives, each with a unique substitution pattern and corresponding biological activity profile.
Table 4: Alternative Isatin Derivatives and Their Primary Biological Activities
| Alternative Compound | Key Substituent(s) | Primary Biological Activity |
| Sunitinib (Isatin-based drug) | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | Tyrosine kinase inhibitor (anticancer) |
| Methisazone | N-methyl, 3-thiosemicarbazone | Antiviral |
| 5-Bromoisatin | Bromo at C-5 | Enhanced anticancer activity |
| N-Benzyl isatin derivatives | Benzyl group at N-1 | Anticancer, Antileishmanial |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory effect of a compound on acetylcholinesterase activity.
Principle: This method uses acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE solution. Incubate for a pre-determined time (e.g., 15 minutes).
-
Reaction Initiation: Add DTNB and ATCh to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
In Vivo Anticancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a compound.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Preparation: Culture human cancer cells and prepare a single-cell suspension in a suitable medium.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the biological evaluation of this compound.
Caption: Putative anticancer mechanism of this compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for the in vivo anticancer xenograft model.
Conclusion
While direct experimental evidence for the in vivo and in vitro activities of this compound is currently limited, the extensive research on related N-alkylated isatin derivatives provides a strong basis for predicting its biological potential. The isopropyl substitution is likely to confer favorable lipophilic properties, potentially enhancing its anticancer, antimicrobial, and enzyme-inhibitory activities. This guide offers a framework for the systematic evaluation of this compound, providing comparative data for related compounds and detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry. Future studies should focus on the direct synthesis and biological testing of this compound to validate these predictions and fully elucidate its therapeutic potential.
References
- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of 1-Isopropyl-1H-indole-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of the spectroscopic data for 1-Isopropyl-1H-indole-2,3-dione, also known as N-isopropylisatin. Due to the limited availability of directly published complete experimental spectra for N-isopropylisatin, this guide leverages data from its parent compound, isatin, and a closely related analogue, N-methylisatin, to provide a robust framework for structural confirmation.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic features of isatin and N-methylisatin, which serve as a benchmark for the expected values for N-isopropylisatin.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | N-H Proton (ppm) | N-Alkyl Protons (ppm) |
| Isatin | 6.9-7.7 (m, 4H) | ~11.0 (br s, 1H) | - |
| N-Methylisatin | 7.1-7.7 (m, 4H) | - | 3.22 (s, 3H) |
| This compound (Expected) | 7.2-7.8 (m, 4H) | - | ~4.5 (septet, 1H, CH), ~1.5 (d, 6H, 2xCH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C=O (C2) (ppm) | C=O (C3) (ppm) | Aromatic Carbons (ppm) | N-Alkyl Carbons (ppm) |
| Isatin | ~184 | ~159 | 112-150 | - |
| N-Methylisatin | ~183 | ~158 | 110-151 | ~26 |
| This compound (Expected) | ~182 | ~157 | 110-152 | ~45 (CH), ~20 (2xCH₃) |
Table 3: IR Spectroscopic Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Isatin | ~3200-3450 | ~1745, ~1730 | ~1615 |
| N-Methylisatin | - | ~1734, ~1610 | ~1605 |
| This compound (Expected) | - | ~1730, ~1610 | ~1600 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| Isatin | 147.13 | 148 | 120, 92 |
| N-Methylisatin | 161.16 | 162 | 134, 104, 76 |
| This compound | 189.21 | 190 | 148 (Loss of C₃H₆), 120, 92 |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement. The final spectrum is usually presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation and Ionization: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically yields the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and observe the characteristic daughter ions.
Visualizing the Confirmation Workflow
The logical flow of experiments for structural confirmation can be visualized as follows:
Cytotoxicity comparison between 1-Isopropyl-1H-indole-2,3-dione and parent isatin.
A Comparative Guide for Researchers in Drug Discovery
In the landscape of anticancer drug development, isatin (1H-indole-2,3-dione) has emerged as a privileged scaffold, with its derivatives demonstrating a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides a comparative analysis of the cytotoxicity of the parent compound, isatin, and its N-substituted derivative, 1-Isopropyl-1H-indole-2,3-dione. While direct comparative studies are limited, this document synthesizes available data on isatin and related N-alkylated derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the reported IC50 values for isatin against a panel of human cancer cell lines. Due to the limited availability of direct experimental data for this compound in the reviewed literature, its activity is inferred based on structure-activity relationship (SAR) studies of N-alkylated isatin analogs.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isatin | HL-60 | Promyelocytic Leukemia | ~20.0 (converted from 2.94 µg/mL) | [4] |
| A549 | Lung Carcinoma | >100 | [5] | |
| P388 | Murine Leukemia | >100 | [5] | |
| This compound | Various | - | Data not available | - |
| General Trend for N-alkylation | Various | - | Potency is substituent-dependent | [5] |
Structure-Activity Relationship and Mechanistic Insights
Isatin and its derivatives exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation.[2][3] The core isatin structure is amenable to chemical modification at several positions, allowing for the generation of a diverse library of compounds with enhanced and selective anticancer properties.[2]
The N-1 position of the isatin scaffold is a frequent site of modification. Studies on various N-substituted isatins have revealed that the anti-tumor activity is sensitive to the nature of the substituent at this position. For instance, some N-substituted derivatives have shown significantly higher potency compared to the parent isatin.[5] This suggests that the isopropyl group in this compound likely modulates the cytotoxic profile of the isatin core.
The proposed mechanisms of action for isatin derivatives often involve the induction of apoptosis through caspase activation.[6][7] Caspases are a family of protease enzymes that play a crucial role in programmed cell death.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to assess the cytotoxicity of isatin and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isatin or its derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and a key biological pathway involved, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Simplified caspase-mediated apoptosis pathway induced by isatin derivatives.
References
- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Isopropyl-1H-indole-2,3-dione: A Comparative Analysis Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel compound 1-Isopropyl-1H-indole-2,3-dione against established therapeutic agents in two key areas: oncology and neurodegenerative disease. Due to the limited direct experimental data on this compound, this analysis is based on the well-documented biological activities of the N-alkylated isatin scaffold to which it belongs. Isatin and its derivatives are known to possess a broad spectrum of pharmacological properties, including potent anticancer and neuroprotective effects.[1][2][3][4] This document aims to provide a valuable resource for researchers by contextualizing the potential of this compound through comparison with leading compounds and outlining detailed experimental protocols for its evaluation.
Section 1: Anticancer Potential - Comparison with Caspase-3 Activators
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[5] The isatin scaffold has been identified in numerous compounds that induce apoptosis in cancer cells. A key mechanism of action for many of these isatin derivatives is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic pathway.[6][7][8][9] N-alkylation of the isatin core, as seen in this compound, has been shown to enhance cytotoxic activity in various cancer cell lines.[1][10][11]
Here, we compare the hypothetical potential of this compound with Procaspase-Activating Compound 1 (PAC-1), a well-characterized small molecule that directly activates procaspase-3 and has undergone phase I clinical trials.[5][12][13]
Data Presentation: Anticancer Activity
| Compound | Mechanism of Action | Target Cancer Types (Preclinical/Clinical) | IC50 Values (in specific cell lines) | Clinical Development Stage |
| This compound (Hypothetical) | Putative procaspase-3 activator | To be determined; potentially broad-spectrum based on isatin derivatives. | To be determined. | Preclinical |
| PAC-1 | Procaspase-3 Activator | Lymphoma, Glioma, Neuroendocrine Tumors, Osteosarcoma.[12][14][15] | ~10-20 µM in various cancer cell lines.[14][15] | Phase I Completed.[12][13] |
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a method to quantify the enzymatic activity of caspase-3 in cell lysates following treatment with a test compound.[16][17]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.
-
Cell Lysis: After treatment, centrifuge the plate, remove the supernatant, and wash the cells with ice-cold PBS. Add Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-3 activity.
-
Caspase-3 Assay: Add the 2x Reaction Buffer (containing DTT) and the DEVD-pNA substrate to each well containing the cell lysate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Normalize the absorbance readings to the protein concentration. The fold-increase in caspase-3 activity can be determined by comparing the treated samples to the untreated control.
Signaling Pathway: Caspase-3 Mediated Apoptosis
Caption: Hypothetical activation of the Caspase-3 apoptosis pathway by this compound.
Section 2: Neuroprotective Potential - Comparison with GSK-3β Inhibitors
Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including the dysregulation of signaling pathways that govern neuronal survival.[18] Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme implicated in the pathophysiology of Alzheimer's disease, and its inhibition is a major therapeutic strategy.[18][19][20][21] While direct evidence is pending, the broader class of indole derivatives has shown neuroprotective properties, suggesting a potential role for this compound in this area.[22][23][24][25][26]
This section provides a comparative overview of this compound's hypothetical potential against known GSK-3β inhibitors.
Data Presentation: GSK-3β Inhibition
| Compound | Selectivity | IC50 Values | Therapeutic Application |
| This compound (Hypothetical) | To be determined. | To be determined. | Potential for neurodegenerative diseases. |
| Lithium | Non-selective | Millimolar range | Bipolar disorder, potential for Alzheimer's disease.[21] |
| Tideglusib | Non-ATP competitive | ~60 nM | Alzheimer's disease, Progressive Supranuclear Palsy. |
| CHIR-99021 | ATP-competitive, highly selective | GSK-3β: 6.7 nM; GSK-3α: 10 nM | Research tool for studying GSK-3β signaling.[27] |
| Ruboxistaurin | Selective | GSK-3β: 97.3 nM | Diabetic retinopathy, potential for Alzheimer's disease.[28] |
Experimental Protocol: In Vitro GSK-3β Kinase Assay (Luminescence-based)
This protocol describes a method to measure the inhibitory activity of a compound against GSK-3β by quantifying the amount of ATP remaining after the kinase reaction.[28][29][30][31]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the GSK-3β enzyme, the test compound dilutions, and the kinase assay buffer.
-
Initiation of Kinase Reaction: Add a mixture of the GSK-3β substrate peptide and ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is inversely proportional to the GSK-3β activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: GSK-3β in Alzheimer's Disease Pathogenesis
Caption: The central role of GSK-3β in Alzheimer's disease and the hypothetical inhibitory action of this compound.
References
- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 2. journaljpri.com [journaljpri.com]
- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
- 14. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 21. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Bioactivity of N-Substituted Isatins: Cross-Validating Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of N-substituted 1H-indole-2,3-diones (isatins), with a focus on their well-documented anticonvulsant properties. While specific quantitative bioactivity data for 1-Isopropyl-1H-indole-2,3-dione remains to be extensively published, this document summarizes available data for analogous N-substituted isatins to serve as a benchmark for future experimental cross-validation. The information herein is intended to support researchers in the design and interpretation of studies aimed at evaluating the therapeutic potential of this class of compounds.
Data Presentation: Comparative Anticonvulsant Activity of N-Substituted Isatins
The following table summarizes the anticonvulsant activity of various N-substituted isatin derivatives as reported in preclinical studies. The primary endpoints evaluated are the median effective dose (ED₅₀) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic/absence seizures, respectively. Neurotoxicity (TD₅₀) is also presented where available, allowing for the calculation of the Protective Index (PI = TD₅₀/ED₅₀), a measure of the compound's therapeutic window.
| Compound | Substitution at N1 | Animal Model | Assay | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| This compound | Isopropyl | - | MES | Data not available | Data not available | Data not available | - |
| - | scPTZ | Data not available | Data not available | Data not available | - | ||
| N-Methyl Isatin Derivative | Methyl | Mouse | MES | >100 | - | - | [1] |
| N-Acetyl Isatin Derivative | Acetyl | Mouse | MES | 100-300 | >300 | >1-3 | [2] |
| N-Methyl-5-bromo-3-(p-chlorophenylimino) isatin | Methyl (with other substitutions) | Mouse | MES | <100 | >600 | >6 | [1] |
| Mouse | scMet | <100 | >600 | >6 | [1] | ||
| N-Acetyl-5-bromo-3-(p-chlorophenylimino) isatin | Acetyl (with other substitutions) | Mouse | MES | 100 | - | - | [1] |
Note: The absence of specific quantitative data for this compound highlights a research gap. The data for other N-substituted isatins suggest that modifications at the N1 position significantly influence anticonvulsant potency and toxicity. Further investigation into the N-isopropyl derivative is warranted to fully characterize its pharmacological profile.
Mandatory Visualization
GABAergic Synapse Signaling Pathway
The anticonvulsant activity of many compounds, likely including isatin derivatives, is mediated through the enhancement of GABAergic neurotransmission, the primary inhibitory system in the central nervous system. The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of GABA.
Caption: Schematic of a GABAergic synapse illustrating GABA synthesis, release, and receptor binding.
Experimental Workflow for Anticonvulsant Screening
The evaluation of potential anticonvulsant compounds typically follows a standardized workflow involving in vivo animal models. The diagram below outlines the general procedure for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.
Caption: Workflow for preclinical anticonvulsant drug screening using MES and scPTZ models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-validation of results.
Maximal Electroshock (MES) Induced Seizure Test
Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Animal restrainer
Procedure:
-
Animal Preparation: Male albino mice (20-25 g) or rats (100-150 g) are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally (i.p.) at various doses to different groups of animals. A control group receives the vehicle alone.
-
Electrical Stimulation: At the time of predicted peak effect of the compound (typically 30-60 minutes post-administration), a supramaximal electrical stimulus is delivered through the electrodes. For mice, a stimulus of 50 mA for 0.2 seconds is commonly used.
-
Observation: Animals are immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the hindlimb tonic extension is considered the endpoint, indicating protection by the test compound. The number of protected animals in each group is recorded.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test
Objective: To identify compounds that raise the seizure threshold, modeling myoclonic and absence seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
Procedure:
-
Animal Preparation: Similar to the MES test, male albino mice are used and acclimatized.
-
Compound Administration: The test compound or vehicle is administered i.p. to different groups of animals.
-
PTZ Injection: At the time of predicted peak effect, a convulsant dose of PTZ (typically 85 mg/kg, which induces seizures in >95% of control animals) is injected subcutaneously into the loose skin on the back of the neck.
-
Observation: Animals are placed in individual observation chambers and observed for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds). The observation period is typically 30 minutes.
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.
Rotarod Neurotoxicity Test
Objective: To assess motor impairment and potential neurotoxic effects of the test compounds.
Apparatus:
-
Rotarod apparatus (a rotating rod)
Procedure:
-
Training: Animals are trained to stay on the rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes) for at least three consecutive trials before the experiment.
-
Compound Administration: The test compound or vehicle is administered to the trained animals.
-
Testing: At various time points after administration, the animals are placed on the rotarod.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time is considered a measure of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, is calculated.
References
Safety Operating Guide
Proper Disposal of 1-Isopropyl-1H-indole-2,3-dione: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 1-Isopropyl-1H-indole-2,3-dione as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures should be conducted in accordance with institutional and local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling novel or uncharacterized chemicals and data from its parent compound, isatin.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, when handling the solid compound or preparing it for disposal.
Waste Characterization and Collection
As a precautionary measure, this compound should be managed as a hazardous waste. This is standard procedure for compounds with limited safety and toxicity data.
-
Solid Waste:
-
Carefully sweep or scoop up the solid this compound, avoiding the creation of dust.
-
Place the solid waste into a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition.
-
Do not mix this waste with other chemical waste unless compatibility is confirmed. It is best practice to collect different chemical wastes in separate containers.[1]
-
-
Contaminated Materials:
-
Any items contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be collected in the same designated solid waste container.
-
For grossly contaminated items (e.g., a large spill cleanup), use a separate, appropriately labeled container.
-
Labeling and Storage of Waste
Proper labeling is critical for safe disposal and regulatory compliance.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The date when the waste was first added to the container.
-
An indication of the hazards (e.g., "Irritant," "Handle with Care," "Toxicity Unknown").
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, away from drains, and segregated from incompatible materials such as strong oxidizing agents.[1]
-
Use secondary containment (such as a tray) to catch any potential leaks.[2]
-
Disposal Procedure
Under no circumstances should this compound be disposed of in the regular trash or poured down the sink. [3]
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS office (or equivalent department) to arrange for a pickup.
-
Follow Institutional Protocols: Adhere to all specific procedures your institution has for chemical waste pickup requests. This may involve filling out an online form or a physical tag.
-
Licensed Disposal Company: Your institution's EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste disposal company, in compliance with all federal, state, and local regulations.[4][5]
Summary of Key Information
The following table summarizes the essential data and procedural steps for handling and disposing of this compound.
| Parameter | Guideline |
| Waste Classification | To be treated as Hazardous Waste due to unknown toxicity. |
| Primary Hazards | Based on the parent compound (isatin), may cause skin, eye, and respiratory irritation.[2] Long-term effects are unknown. |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat. Use a respirator if dust is generated. |
| Disposal Container | A clean, dry, chemically compatible container with a secure, tight-fitting lid. |
| Waste Labeling | Must include "Hazardous Waste," full chemical name ("this compound"), accumulation start date, and hazard warnings. |
| Allowed Disposal Routes | Collection for pickup by the institution's Environmental Health and Safety (EHS) office for final disposal via a licensed contractor. |
| Prohibited Disposal Routes | DO NOT dispose of in regular trash. DO NOT dispose of down the sink. |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 1-Isopropyl-1H-indole-2,3-dione: A Procedural Guide
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-indole-2,3-dione, a comprehensive understanding of safety and handling protocols is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of the parent compound, Isatin (1H-indole-2,3-dione), and general principles of laboratory safety is essential. This guide provides immediate, procedural, and step-by-step information for the safe handling, storage, and disposal of this compound to ensure a secure laboratory environment.
Immediate Safety and Hazard Assessment
Based on the available safety data for the analogous compound, Isatin, this compound should be treated as a potentially hazardous substance. The primary concerns associated with Isatin include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
Given the limited toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have similar or potentially greater biological activity than its parent compound.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. | To prevent skin contact, which may cause irritation or sensitization.[1][2][3] |
| Body Protection | A standard laboratory coat. Consider a chemically resistant apron for larger quantities or when splashing is likely. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. If handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used. | To prevent inhalation of airborne particles that may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation. Use a spatula for transfers and avoid creating dust.
-
In Solution: When working with the compound in solution, handle it within a chemical fume hood. Avoid contact with skin and eyes.
-
Heating: If heating is required, perform the procedure in a well-ventilated area or a chemical fume hood to prevent the inhalation of any potential vapors.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Chemical Waste: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Labware: Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous liquid waste. Dispose of grossly contaminated disposable labware as solid hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Emergency Procedures
Spill Response:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
